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Core Science & Biosynthesis

Foundational

High-Fidelity Synthesis of 4-(Methoxymethyl)piperidine-1-carboxamide from Piperidin-4-ylmethanol: A Chemoselective Approach

Executive Summary Substituted piperidines, particularly those bearing methoxymethyl and carboxamide functionalities, serve as critical structural motifs in modern drug discovery. Derivatives of 4-(methoxymethyl)piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted piperidines, particularly those bearing methoxymethyl and carboxamide functionalities, serve as critical structural motifs in modern drug discovery. Derivatives of 4-(methoxymethyl)piperidine are frequently utilized as core scaffolds in the synthesis of highly potent opioid receptor agonists, including sufentanil and alfentanil[1].

This technical whitepaper details a robust, self-validating three-step synthetic protocol to convert piperidin-4-ylmethanol into 4-(methoxymethyl)piperidine-1-carboxamide . As a Senior Application Scientist, I have structured this guide to emphasize the causality behind each experimental choice—specifically, the necessity of orthogonal protecting group strategies to prevent unwanted side reactions during aggressive alkylation steps.

Retrosynthetic Logic & Chemoselectivity

A naive approach to synthesizing 4-(methoxymethyl)piperidine-1-carboxamide might involve first installing the carboxamide group on the piperidine nitrogen, followed by methylation of the primary alcohol. However, this route is fundamentally flawed. The primary amide (carboxamide) possesses acidic protons ( pKa​≈15−17 ). Under the strongly basic conditions required for alcohol methylation (e.g., Sodium Hydride, NaH), the carboxamide nitrogen would competitively deprotonate, leading to a complex mixture of O-methylated, N-methylated, and N,N-dimethylated products.

The Chemoselective Solution: To guarantee high yield and purity, we employ a three-step orthogonal strategy[2]:

  • Masking: Protect the secondary amine of piperidin-4-ylmethanol with a tert-butyloxycarbonyl (Boc) group. The Boc carbamate lacks acidic protons and is entirely stable to strongly basic methylation conditions.

  • Functionalization: Selectively O-methylate the primary alcohol using a Williamson ether synthesis.

  • Deprotection & Amidation: Cleave the Boc group under acidic conditions and immediately trap the resulting secondary amine with isocyanic acid (generated in situ from potassium cyanate) to form the target urea/carboxamide[3].

Workflow A Piperidin-4-ylmethanol (Starting Material) B 1-Boc-piperidin- 4-ylmethanol A->B Boc2O, Et3N DCM, 0°C to RT C 1-Boc-4-(methoxymethyl) piperidine B->C NaH, MeI THF, 0°C to RT D 4-(methoxymethyl) piperidine TFA Salt C->D TFA DCM, RT E 4-(methoxymethyl)piperidine- 1-carboxamide D->E KOCN H2O/AcOH, 60°C

Fig 1. Chemoselective 3-step synthetic workflow for 4-(methoxymethyl)piperidine-1-carboxamide.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) should be utilized to confirm complete consumption of starting materials before proceeding to subsequent steps.

Step 1: N-Boc Protection of Piperidin-4-ylmethanol

Causality: Triethylamine ( Et3​N ) is utilized not as a primary reactant, but as a non-nucleophilic base to neutralize any trace acids and ensure the piperidine nitrogen is fully free-based, maximizing its nucleophilicity toward Boc-anhydride.

  • Setup: Charge a flame-dried round-bottom flask with piperidin-4-ylmethanol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Et3​N (1.2 equiv). Subsequently, add di-tert-butyl dicarbonate ( Boc2​O , 1.05 equiv) dissolved in a minimal volume of DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (RT) for 4 hours.

  • Workup: Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted amine), saturated aqueous NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 1-Boc-piperidin-4-ylmethanol as a colorless oil.

Step 2: O-Methylation via Williamson Ether Synthesis

Causality: Sodium hydride (NaH) is an irreversible base that deprotonates the primary alcohol to form a highly nucleophilic alkoxide, driving the SN​2 reaction with methyl iodide. For industrial scale-up, dimethyl sulfate is often substituted for methyl iodide to improve safety and control production costs[4].

  • Setup: Dissolve 1-Boc-piperidin-4-ylmethanol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.15 M) under a strictly inert argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions. Safety Note: Exothermic reaction with the evolution of flammable H2​ gas. Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Alkylation: Add methyl iodide (MeI, 1.2 equiv) dropwise. Allow the reaction to slowly warm to RT and stir for 12 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl to destroy excess NaH. Extract the aqueous phase with ethyl acetate ( ). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford 1-Boc-4-(methoxymethyl)piperidine .

Step 3: Boc-Deprotection and Carboxamidation

Causality: Potassium cyanate (KOCN) is stable and unreactive in neutral water. The addition of acetic acid (AcOH) protonates the cyanate anion to generate isocyanic acid ( HN=C=O ) in situ, an exceptionally potent electrophile that rapidly reacts with the secondary amine to form the carboxamide[3].

  • Deprotection: Dissolve 1-Boc-4-(methoxymethyl)piperidine in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM. Stir at RT for 2 hours. Concentrate in vacuo to yield the crude 4-(methoxymethyl)piperidine TFA salt.

  • Amidation Setup: Dissolve the crude TFA salt (1.0 equiv) in a 1:1 mixture of water and glacial acetic acid (0.2 M).

  • Reaction: Add potassium cyanate (KOCN, 2.0 equiv) in one portion. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Isolation: Cool to RT, neutralize the mixture to pH 8 using 2 M NaOH, and extract exhaustively with DCM ( ). Dry the combined organic layers over Na2​SO4​ and concentrate. Recrystallize from EtOAc/Hexanes to yield the pure target, 4-(methoxymethyl)piperidine-1-carboxamide .

Mechanistic Insights: Carboxamidation

The final step relies on the classic Wöhler-type urea synthesis adapted for secondary amines. The mechanism is driven by the rapid nucleophilic attack of the deprotected piperidine nitrogen onto the central carbon of the transient isocyanic acid.

Mechanism N1 Cyanate Anion [O=C=N]- N2 Isocyanic Acid HN=C=O N1->N2 H+ (from AcOH) N3 Nucleophilic Attack (Piperidine Nitrogen) N2->N3 + 4-(methoxymethyl)piperidine N4 Zwitterionic Intermediate N3->N4 N5 Proton Transfer -> Carboxamide N4->N5 Rapid Tautomerization

Fig 2. Mechanistic pathway of piperidine carboxamidation via in situ generated isocyanic acid.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthetic workflow, the following table summarizes the expected quantitative yields, purity benchmarks, and critical 1H -NMR diagnostic signals used to validate the success of each transformation.

StepCompound NameExpected YieldHPLC PurityKey Diagnostic 1H -NMR Signals ( CDCl3​ , δ ppm)
1 1-Boc-piperidin-4-ylmethanol92 - 96%>98%1.45 (s, 9H, Boc group); 3.49 (d, 2H, −CH2​OH )
2 1-Boc-4-(methoxymethyl)piperidine85 - 89%>97%3.28 (d, 2H, −CH2​OMe ); 3.33 (s, 3H, −OCH3​ )
3 4-(methoxymethyl)piperidine-1-carboxamide78 - 84%>99%3.33 (s, 3H, −OCH3​ ); 5.35 (br s, 2H, −CONH2​ )

Note: The disappearance of the 1.45 ppm singlet and the appearance of the broad 5.35 ppm singlet in Step 3 definitively confirms successful deprotection and subsequent carboxamidation.

References

  • [1] Methods for the synthesis of alfentanil, sufentanil, and remifentanil. US Patent US7208604B2. Available at:1

  • [4] Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. CN Patent CN102127007A. Available at: 4

  • [2] Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. ACS Publications. Available at:2

  • [3] Pharmaceutical compounds. US Patent US8153629B2. Available at: 3

Sources

Exploratory

Synthesis of 4-(Methoxymethyl)piperidine-1-carboxamide: A Technical Guide

Executive Summary & Rationale Functionalized piperidines are ubiquitous in modern drug discovery, serving as core scaffolds for a myriad of therapeutic agents. The 4-(methoxymethyl)piperidine moiety is a particularly cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Functionalized piperidines are ubiquitous in modern drug discovery, serving as core scaffolds for a myriad of therapeutic agents. The 4-(methoxymethyl)piperidine moiety is a particularly critical pharmacophore, famously utilized as a key intermediate in the synthesis of potent opioid analgesics such as sufentanil[1]. By installing a carboxamide (urea) group at the N1 position, the resulting molecule—4-(methoxymethyl)piperidine-1-carboxamide —gains significant hydrogen-bonding capabilities (both as a donor and acceptor). This makes it an exceptionally valuable fragment for library synthesis, fragment-based drug discovery (FBDD), and the development of novel urea-containing therapeutics.

This whitepaper outlines a highly optimized, three-step synthetic route designed for scalability, safety, and high atom economy.

Retrosynthetic Strategy

The synthesis is strategically designed around a linear sequence starting from N-Boc-piperidin-4-ylmethanol , a commercially available, highly stable, and cost-effective starting material[2]. The route avoids the use of highly toxic phosgene derivatives by leveraging classical cyanate chemistry for the final urea formation.

Retrosynthesis Target 4-(Methoxymethyl)piperidine -1-carboxamide Int1 4-(Methoxymethyl) piperidine HCl Target->Int1 Carboxamidation (KOCN, H2O) Int2 N-Boc-4-(methoxymethyl) piperidine Int1->Int2 Boc Deprotection (4M HCl/Dioxane) SM N-Boc-piperidin- 4-ylmethanol Int2->SM O-Methylation (NaH, MeI)

Retrosynthetic pathway for 4-(methoxymethyl)piperidine-1-carboxamide.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: O-Methylation (Williamson Ether Synthesis)

Causality & Design: To install the methoxymethyl ether, a classical Williamson ether synthesis is employed. Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol without attacking the Boc protecting group. Methyl iodide (MeI) serves as a highly reactive, unhindered electrophile. Anhydrous tetrahydrofuran (THF) is the optimal solvent because its oxygen atom coordinates the sodium cation, thereby increasing the nucleophilicity of the resulting alkoxide intermediate[1].

Self-Validating Protocol:

  • Preparation: Charge a flame-dried, argon-purged flask with N-Boc-piperidin-4-ylmethanol (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Validation: Effervescence (H₂ gas evolution) confirms the active deprotonation of the alcohol. Stir for 30 minutes at 0 °C.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Workup: Quench the reaction carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 7:3, KMnO₄ stain) will show the complete consumption of the starting material (lower Rf​ ) and the appearance of a new, less polar spot (higher Rf​ ).

Step 2: N-Boc Deprotection

Causality & Design: While trifluoroacetic acid (TFA) is frequently used for Boc removal, it often yields oily, hygroscopic TFA salts that complicate downstream purification. Instead, 4M HCl in 1,4-dioxane is utilized. This reagent system rapidly cleaves the Boc group and directly yields a highly crystalline hydrochloride salt. This solid can be easily isolated via precipitation and filtration, completely bypassing the need for chromatographic purification[3].

Self-Validating Protocol:

  • Reaction: Dissolve the crude N-Boc-4-(methoxymethyl)piperidine from Step 1 in a minimal amount of anhydrous Dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (5.0 equiv) at room temperature.

  • Monitoring: Stir for 1–2 hours. Validation: The reaction is self-indicating; as the deprotection proceeds, the product (amine hydrochloride) will often begin to precipitate out of the relatively non-polar DCM/dioxane mixture.

  • Isolation: Concentrate the mixture in vacuo to remove excess HCl and solvents. Triturate the resulting residue with cold diethyl ether.

  • Filtration: Filter the white precipitate and wash with additional diethyl ether. Dry under high vacuum to afford 4-(methoxymethyl)piperidine hydrochloride.

  • IPC: ¹H NMR (D₂O) will confirm the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group).

Step 3: Cyanate-Mediated Carboxamidation

Causality & Design: The conversion of the secondary amine to a terminal urea (carboxamide) is achieved using aqueous potassium cyanate (KOCN). This classical method is vastly superior to modern alternatives utilizing phosgene or carbamoyl chloride due to its exceptional safety profile, high atom economy, and operational simplicity[4]. In slightly acidic or neutral aqueous conditions, the cyanate anion is protonated to form electrophilic cyanic acid (H-N=C=O). The secondary amine acts as a nucleophile, attacking the central carbon of the cyanic acid to form a tetrahedral intermediate, which rapidly tautomerizes to the stable urea.

Mechanism Amine Secondary Amine (Piperidine Core) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CyanicAcid Cyanic Acid (H-N=C=O) CyanicAcid->Intermediate Product Urea Derivative (Carboxamide) Intermediate->Product Proton Transfer & Tautomerization

Mechanistic workflow of secondary amine carboxamidation using cyanic acid.

Self-Validating Protocol:

  • Reaction: Dissolve 4-(methoxymethyl)piperidine hydrochloride (1.0 equiv) in distilled water (0.5 M).

  • Reagent Addition: Add Potassium Cyanate (KOCN, 1.5 equiv) in a single portion. Stir the aqueous solution at room temperature for 12–15 hours.

  • Workup: The neutral urea product will typically precipitate from the aqueous phase or form a distinct oil. Extract the aqueous mixture thoroughly with DCM (3x).

  • Purification: Wash the combined DCM layers with 1M HCl (to remove any unreacted trace amine), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the pure 4-(methoxymethyl)piperidine-1-carboxamide.

  • IPC: LC-MS analysis will show the target mass [M+H]+=173.1 . The lack of basicity in the final product ensures that the acidic aqueous wash completely purifies the compound.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic route based on standard scale-up parameters:

Synthetic StepKey ReagentsTemp / TimeExpected YieldPurity (LC-MS)
1. O-Methylation NaH, MeI, THF0 °C to RT / 6 h85 – 92%> 95% (Crude)
2. Boc Deprotection 4M HCl in DioxaneRT / 2 h95 – 99%> 98% (Salt)
3. Carboxamidation KOCN, H₂ORT / 15 h78 – 85%> 99% (Isolated)
Overall Route --~ 63 – 77% > 99%

References

  • "N-Boc-4-piperidinemethanol 97 123855-51-6", Sigma-Aldrich.
  • "US5489689A - Preparation of piperidine derivatives", Google P
  • "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development", Benchchem.
  • "EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions", Google P

Sources

Foundational

4-(Methoxymethyl)piperidine-1-carboxamide: A Technical Guide to Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of neuro-active and anti-inflammatory agents relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly tunable target engagement...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of neuro-active and anti-inflammatory agents relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly tunable target engagement. 4-(methoxymethyl)piperidine-1-carboxamide represents a highly versatile, low-molecular-weight building block that bridges the gap between structural rigidity and optimal physicochemical properties.

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently utilize the piperidine-1-carboxamide core due to its proven efficacy in developing Fatty Acid Amide Hydrolase (FAAH) inhibitors, Trace Amine-Associated Receptor 1 (TAAR1) agonists, and novel opioid receptor ligands. The strategic placement of a methoxymethyl ether at the C4 position introduces a critical hydrogen-bond acceptor, finely tuning the lipophilicity and topological polar surface area (TPSA) to optimize blood-brain barrier (BBB) penetrance without inflating the molecular weight.

This whitepaper provides an in-depth analysis of the compound's chemical properties, a self-validating synthetic protocol, and the mechanistic rationale for its deployment in drug discovery.

Physicochemical Properties & Structural Rationale

The structural architecture of 4-(methoxymethyl)piperidine-1-carboxamide is deliberately designed to balance aqueous solubility with lipid membrane permeability.

  • The Piperidine-1-Carboxamide Core: Acts as a rigid, urea-like structural anchor. The primary carboxamide group provides both hydrogen bond donor and acceptor capabilities, which are essential for anchoring the molecule within target receptor pockets.

  • The Methoxymethyl Moiety: Unlike bulky, purely lipophilic alkyl chains that often lead to off-target toxicity and poor solubility, the ether oxygen in the methoxymethyl group acts as a localized hydrogen-bond acceptor. This enables the formation of critical water bridges in receptor binding sites—a mechanism well-documented in the binding affinity of related piperidine-based opioid ligands [2].

Quantitative Data Summary
PropertyValueRationale / Implication in Drug Design
Molecular Formula C₈H₁₆N₂O₂-
Molecular Weight 172.23 g/mol Highly efficient low-MW fragment; leaves ample room for functionalization in Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA) ~52.3 ŲExcellent BBB penetration potential (optimal neuro-active TPSA is typically < 90 Ų).
Hydrogen Bond Donors 1 (-NH₂)Facilitates direct interaction with target receptor amino acid residues.
Hydrogen Bond Acceptors 2 (C=O, C-O-C)Enhances binding affinity via water bridges and improves aqueous solubility.
Predicted LogP 0.8 – 1.2Optimal balance; prevents rapid hepatic clearance while ensuring sufficient lipid solubility[1].

Mechanistic Role in Drug Discovery

The piperidine-1-carboxamide motif is not merely a structural spacer; it is an active participant in pharmacological mechanisms. Understanding the causality behind its target engagement is critical for researchers utilizing this scaffold.

Covalent Inhibition of FAAH

Fatty Acid Amide Hydrolase (FAAH) is a primary target for novel analgesics and anti-inflammatory agents. Piperidine-1-carboxamide derivatives act as potent covalent inhibitors of FAAH. According to foundational research published in the Journal of Medicinal Chemistry [3], the mechanism relies on an enzyme-induced conformational change. When the inhibitor binds to the FAAH active site, the enzyme induces a physical distortion (twist) in the amide bond of the piperidine urea. This twist weakens the conjugation of the nitrogen lone pair with the carbonyl group, rendering the carbonyl highly electrophilic and susceptible to nucleophilic attack by the catalytic Ser241 residue, resulting in a covalent, irreversible adduct.

Mechanism A Piperidine-1-carboxamide Binds FAAH Active Site B Enzyme-Induced Amide Bond Distortion A->B Induced Fit C Weakened N-Lone Pair Conjugation B->C Structural Twist D Nucleophilic Attack by Ser241 C->D Activation E Covalent Enzyme-Inhibitor Adduct Formation D->E Irreversible Inhibition

Fig 1: Mechanism of FAAH covalent inhibition via amide bond distortion.

Modulation of TAAR1

In the treatment of psychotic disorders, the piperidine-1-carboxamide scaffold provides the necessary spatial geometry to mimic biogenic amines. Recent in vivo efficacy studies [4] demonstrate that this core resists rapid metabolic degradation by monoamine oxidases (MAOs) while maintaining high-affinity agonism at the Trace Amine-Associated Receptor 1 (TAAR1).

Synthesis & Functionalization Workflow

To synthesize 4-(methoxymethyl)piperidine-1-carboxamide from its commercially available precursor, 4-(methoxymethyl)piperidine (CAS: 399580-55-3), we utilize a two-step, one-pot amidation protocol using 1,1'-Carbonyldiimidazole (CDI). This method avoids the extreme toxicity of phosgene gas while providing excellent yields.

Self-Validating Experimental Protocol

Reagents Required:

  • 4-(methoxymethyl)piperidine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Ammonium hydroxide (28% aqueous solution) (5.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

Step 1: Activation (Imidazolide Formation)

  • Dissolve 4-(methoxymethyl)piperidine (10 mmol) and DIPEA (15 mmol) in anhydrous DCM (30 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C.

  • Add CDI (12 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Causality & Self-Validation: The reaction is driven forward by the release of CO₂. Visual cessation of effervescence indicates the reaction is nearing completion. Self-Validating QC Loop: To definitively confirm activation before proceeding, quench a 50 µL aliquot in methanol and analyze via LC-MS. The mass spectrum must show the methyl carbamate adduct ( m/z 188.1) rather than the free piperidine ( m/z 130.1). Do not proceed to Step 2 until the starting material is entirely consumed.

Step 2: Amidation

  • Once the imidazolide intermediate is confirmed, cool the reaction vessel back to 0 °C.

  • Add 28% aqueous ammonium hydroxide (50 mmol) dropwise.

  • Stir vigorously at room temperature for 4 hours.

  • Causality: The high excess of ammonia ensures complete displacement of the imidazole leaving group, preventing the formation of symmetric urea byproducts.

Step 3: Workup and Purification

  • Dilute the mixture with additional DCM (20 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted ammonia, imidazole, and DIPEA.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, 0-10% Methanol in DCM) to yield the pure white solid.

Synthesis A 4-(methoxymethyl) piperidine C Imidazolide Intermediate A->C DCM, 0°C to RT -CO2 B CDI (Activation) B->C E 4-(methoxymethyl)piperidine -1-carboxamide C->E RT, 2-4h -Imidazole D NH3 (aq) (Amidation) D->E

Fig 2: Two-step synthesis workflow utilizing CDI activation and aqueous amidation.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified. Deviations from these benchmarks indicate symmetric urea contamination or incomplete imidazole displacement.

  • LC-MS (ESI+): Expected [M+H]+ at m/z 173.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.50 - 6.00 (br s, 2H, -NH₂): Confirms the primary carboxamide.

    • δ 3.85 - 3.95 (m, 2H, equatorial piperidine protons adjacent to N).

    • δ 3.32 (s, 3H, -OCH₃): Confirms the intact methoxymethyl ether.

    • δ 3.25 (d, J = 6.5 Hz, 2H, -CH₂O-).

    • δ 2.75 - 2.85 (m, 2H, axial piperidine protons adjacent to N).

  • FT-IR (ATR): Sharp bands at ~3400 cm⁻¹ and 3200 cm⁻¹ (N-H stretch of primary amide); strong peak at ~1650 cm⁻¹ (Amide I C=O stretch); peak at ~1100 cm⁻¹ (C-O-C ether stretch).

References

  • 4-(Methoxymethyl)piperidine | CID 4715283, PubChem, National Center for Biotechnology Information.[Link] [1]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic, European Journal of Medicinal Chemistry (PubMed).[Link] [2]

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas, Journal of Medicinal Chemistry (ACS Publications).[Link] [3]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders, PMC.[Link] [4]

Exploratory

Spectroscopic Characterization of 4-(Methoxymethyl)piperidine-1-carboxamide: A Detailed Technical Guide

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(methoxymethyl)piperidine-1-carboxamide. In the absence of direct...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(methoxymethyl)piperidine-1-carboxamide. In the absence of direct experimental spectra in publicly available databases, this document serves as an in-depth, experience-driven guide for researchers, scientists, and drug development professionals. The predictions herein are based on a thorough analysis of structurally related compounds and established principles of NMR spectroscopy. This guide is designed to aid in the identification, characterization, and quality control of this specific piperidine derivative.

Introduction

4-(methoxymethyl)piperidine-1-carboxamide is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to be functionalized at various positions make it a privileged structure in medicinal chemistry. The introduction of a methoxymethyl group at the 4-position and a carboxamide at the 1-position imparts specific physicochemical properties that can influence a molecule's solubility, lipophilicity, and interactions with biological targets.

Accurate structural elucidation is a cornerstone of chemical research and drug development. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(methoxymethyl)piperidine-1-carboxamide, offering a reliable reference for its characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of 4-(methoxymethyl)piperidine-1-carboxamide have been systematically numbered as depicted in the following diagram.

Caption: Molecular structure and atom numbering for 4-(methoxymethyl)piperidine-1-carboxamide.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(methoxymethyl)piperidine-1-carboxamide is detailed in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on data from analogous compounds, including N-acylpiperidines and 4-substituted piperidines.

Table 1: Predicted ¹H NMR Data for 4-(methoxymethyl)piperidine-1-carboxamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2, H6 (axial)2.80 - 3.00dt2HJ ≈ 12-13 (ax-ax), 3-4 (ax-eq)
H2, H6 (equatorial)4.00 - 4.20ddd2HJ ≈ 12-13 (gem), 3-4 (eq-ax), 2-3 (eq-eq)
H3, H5 (axial)1.20 - 1.40qd2HJ ≈ 12-13 (ax-ax), 3-4 (ax-eq)
H3, H5 (equatorial)1.80 - 2.00ddd2HJ ≈ 12-13 (gem), 3-4 (eq-ax), 2-3 (eq-eq)
H4 (axial)1.60 - 1.80m1H-
H93.20 - 3.30d2HJ ≈ 6-7
H103.30 - 3.40s3H-
H124.50 - 4.80br s2H-
Rationale for ¹H NMR Predictions:
  • Piperidine Ring Protons (H2, H3, H5, H6): The N-carboxamide group is an electron-withdrawing group that deshields the adjacent protons. Consequently, the equatorial protons at C2 and C6 are expected to be the most downfield of the ring protons, likely appearing around 4.00 - 4.20 ppm. The axial protons at these positions will be at a more shielded position, around 2.80 - 3.00 ppm. The protons at C3 and C5 will be further upfield, with the equatorial protons (1.80 - 2.00 ppm) being deshielded relative to the axial protons (1.20 - 1.40 ppm) due to their 1,3-diaxial interactions.

  • Proton at C4 (H4): This proton is expected to be a complex multiplet due to coupling with the adjacent protons at C3, C5, and C9. Its chemical shift is predicted to be in the range of 1.60 - 1.80 ppm.

  • Methoxymethyl Protons (H9, H10): The methylene protons (H9) adjacent to the oxygen atom are expected to appear as a doublet around 3.20 - 3.30 ppm, coupled to the H4 proton. The methyl protons (H10) of the methoxy group are anticipated to be a sharp singlet in the region of 3.30 - 3.40 ppm, a characteristic chemical shift for methoxy groups in ethers.[1]

  • Carboxamide Protons (H12): The protons of the primary amide are expected to appear as a broad singlet in the region of 4.50 - 4.80 ppm. The chemical shift of amide protons can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 4-(methoxymethyl)piperidine-1-carboxamide is summarized in Table 2. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for 4-(methoxymethyl)piperidine-1-carboxamide

CarbonPredicted Chemical Shift (δ, ppm)
C2, C645 - 48
C3, C529 - 32
C435 - 38
C7158 - 160
C975 - 78
C1058 - 60
Rationale for ¹³C NMR Predictions:
  • Piperidine Ring Carbons (C2, C3, C4, C5, C6): The carbons of the piperidine ring are influenced by the substituents. The carbons adjacent to the nitrogen (C2 and C6) are expected to be in the 45 - 48 ppm range. The carbons at the 3 and 5 positions (C3 and C5) will be more shielded, appearing around 29 - 32 ppm. The substituted carbon at C4 is predicted to be in the 35 - 38 ppm range.

  • Carboxamide Carbon (C7): The carbonyl carbon of the carboxamide group is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 158 - 160 ppm.

  • Methoxymethyl Carbons (C9, C10): The methylene carbon (C9) attached to the oxygen will be significantly deshielded and is predicted to appear around 75 - 78 ppm. The methyl carbon (C10) of the methoxy group is expected to be in the characteristic region for methoxy carbons, around 58 - 60 ppm.[1]

Experimental Protocols

For the acquisition of high-quality NMR data for 4-(methoxymethyl)piperidine-1-carboxamide, the following general protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the amide N-H.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak or TMS.

¹³C NMR Spectroscopy
  • Instrument: A spectrometer with a carbon-observe probe.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the solvent peak.

Data Validation and Interpretation Workflow

The following workflow diagram illustrates a systematic approach to validating and interpreting the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Verification A1 Prepare Sample A2 Acquire 1H NMR A1->A2 A3 Acquire 13C NMR A1->A3 B1 Process 1H Spectrum (FT, Phasing, Baseline) A2->B1 B2 Process 13C Spectrum (FT, Phasing, Baseline) A3->B2 B3 Calibrate Chemical Shifts B1->B3 B2->B3 C1 Integrate 1H Signals B3->C1 C4 Assign 13C Signals B3->C4 C2 Analyze 1H Multiplicities and Coupling Constants C1->C2 C3 Assign 1H Signals C2->C3 D1 Compare with Predicted Spectra C3->D1 C4->D1 D2 2D NMR (COSY, HSQC) if necessary D1->D2 if ambiguity exists D3 Final Structure Confirmation D1->D3 if consistent D2->D3

Caption: A workflow diagram for the acquisition, processing, and interpretation of NMR data for structural verification.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectroscopic analysis of 4-(methoxymethyl)piperidine-1-carboxamide. The detailed predictions for chemical shifts, multiplicities, and assignments, grounded in the analysis of analogous structures, offer a valuable resource for the scientific community. By following the outlined experimental protocols and the systematic interpretation workflow, researchers can confidently characterize this compound and ensure its structural integrity in their studies. The application of 2D NMR techniques such as COSY and HSQC would provide further definitive confirmation of the assignments presented in this guide.

References

Sources

Foundational

Mass Spectrometry Analysis of 4-(Methoxymethyl)piperidine-1-carboxamide: A Comprehensive Technical Guide

Executive Summary 4-(methoxymethyl)piperidine-1-carboxamide (Chemical Formula: C₈H₁₆N₂O₂, Exact Mass: 172.1212 Da) is a highly functionalized saturated heterocycle. The piperidine ring serves as a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(methoxymethyl)piperidine-1-carboxamide (Chemical Formula: C₈H₁₆N₂O₂, Exact Mass: 172.1212 Da) is a highly functionalized saturated heterocycle. The piperidine ring serves as a privileged scaffold in pharmacology, frequently appearing in analgesics, antipsychotics, and targeted therapeutics[1]. The integration of a carboxamide group at the N1 position and a methoxymethyl ether at the C4 position creates unique analytical challenges. This whitepaper provides a rigorous, causality-driven guide to the electrospray ionization (ESI) behavior, gas-phase dissociation chemistries, and self-validating quantitative workflows required for the robust LC-MS/MS analysis of this molecule.

Ionization Causality and Source Dynamics

In electrospray ionization (ESI), the thermodynamic basicity of the analyte dictates the primary site of protonation. While free piperidines are highly basic and readily protonate at the secondary amine nitrogen, the N1-carboxamide moiety in our target molecule fundamentally alters its electronic landscape. The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, significantly reducing its basicity.

Consequently, protonation is thermodynamically favored at the carbonyl oxygen , acting as a strong hydrogen bond acceptor to form a resonance-stabilized [M+H]⁺ precursor ion at m/z 173.13. To drive this ionization efficiently and overcome the reduced basicity of the system, the mobile phase must provide an abundant proton source. The addition of 0.1% formic acid is critical; it acts as a proton donor while maintaining a low pH to suppress secondary silanol interactions on the reversed-phase stationary phase[1].

Mechanistic Elucidation of Gas-Phase Fragmentation

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion (m/z 173.13) undergoes predictable, structurally diagnostic fragmentation pathways[2]. Understanding these pathways is essential for selecting highly specific Multiple Reaction Monitoring (MRM) transitions.

  • Pathway A (Carboxamide Cleavage): The most kinetically favorable pathway is the neutral loss of isocyanic acid (HNCO, 43 Da). This is a hallmark charge-remote fragmentation of urea and carboxamide derivatives[3]. This cleavage restores the secondary piperidine amine, yielding an abundant product ion at m/z 130.13, corresponding to the 4-(methoxymethyl)piperidine cation.

  • Pathway B (Ether Dissociation): The m/z 130.13 intermediate undergoes a subsequent loss of methanol (CH₃OH, 32 Da) from the C4 methoxymethyl group. The mobilization of a proton from the piperidine ring facilitates this neutral loss, generating a stable exocyclic or endocyclic alkene fragment at m/z 98.10[4].

  • Pathway C (Ring Fission): Higher collision energies induce α-cleavage of the piperidine ring itself, leading to characteristic acyclic fragments (e.g., m/z 84.08), which are widely documented in the fragmentation of piperidine alkaloids and fentanyl analogues[2][3].

Fragmentation M [M+H]+ m/z 173.13 Protonated Precursor F1 [M+H - NH3]+ m/z 156.10 Ammonia Loss M->F1 - NH3 (17 Da) F2 [M+H - HNCO]+ m/z 130.13 Piperidine Cation M->F2 - HNCO (43 Da) F3 [M+H - HNCO - CH3OH]+ m/z 98.10 Alkene Formation F2->F3 - CH3OH (32 Da) F4 Ring Cleavage m/z 84.08 Acyclic Fragment F2->F4 - C2H6O (46 Da)

Proposed MS/MS Fragmentation Pathway for 4-(methoxymethyl)piperidine-1-carboxamide.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in quantitative analysis, the following protocol incorporates a self-validating feedback loop. It utilizes a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects and employs a specific extraction chemistry to eliminate phospholipid-induced ion suppression.

Step 1: Matrix Cleanup via Solid-Phase Extraction (SPE)

Causality: Biological matrices contain high concentrations of glycerophospholipids that compete for charge in the ESI source, causing severe signal suppression. Mixed-mode cation exchange (MCX) SPE is utilized because, despite the carboxamide group, the transiently exposed secondary amine (post-hydrolysis or equilibrium) and polar ether linkages allow for orthogonal retention, enabling the aggressive washing of neutral lipids[1].

  • Spiking: Aliquot 100 µL of the biological sample (e.g., plasma) and spike with 10 µL of SIL-IS (e.g., 4-(methoxymethyl)piperidine-1-carboxamide-d3, 100 ng/mL). Validation check: The SIL-IS must co-elute perfectly with the analyte to correct for localized suppression zones.

  • Disruption: Dilute the sample with 100 µL of 2% phosphoric acid (H₃PO₄) and vortex for 30 seconds to disrupt protein-analyte binding.

  • Conditioning: Condition the MCX SPE cartridge with 1.0 mL of HPLC-grade methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading & Washing: Load the acidified sample onto the cartridge. Wash sequentially with 1.0 mL of 0.1 N HCl (removes polar interferences) and 1.0 mL of 100% methanol (removes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% ammonium hydroxide (NH₄OH) in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).

Step 2: Chromatographic Separation

Causality: A sub-2 µm C18 reversed-phase column is chosen to provide high theoretical plate counts. The acidic mobile phase ensures the analyte remains in a consistent ionization state, preventing peak tailing and focusing the analyte band away from the solvent front where residual salts elute[2].

Step 3: Tandem Mass Spectrometry (MRM)

Causality: Multiple Reaction Monitoring (MRM) is employed to maximize the duty cycle and sensitivity. The first quadrupole (Q1) isolates the m/z 173.1 precursor, the collision cell (Q2) fragments it using argon gas, and the third quadrupole (Q3) filters the diagnostic product ions (m/z 130.1 and 98.1).

LCMS_Workflow A Sample Preparation (MCX SPE & SIL-IS Spiking) B Chromatographic Separation (C18 Reversed-Phase LC) A->B C Electrospray Ionization (Positive Mode, ESI+) B->C D Tandem Mass Spectrometry (MRM / Product Ion Scan) C->D E Data Acquisition & Quantitative Validation D->E

Experimental Workflow for LC-MS/MS Analysis of Piperidine Derivatives.

Quantitative Data Presentation

The following tables summarize the optimized instrumental parameters required to execute the self-validating protocol.

Table 1: Optimized MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-(methoxymethyl)piperidine-1-carboxamide173.1130.15015Quantifier (HNCO loss)
4-(methoxymethyl)piperidine-1-carboxamide173.198.15025Qualifier (CH₃OH loss)
4-(methoxymethyl)piperidine-1-carboxamide173.184.15035Qualifier (Ring Fission)
SIL-IS (d3-analogue)176.1133.15015Internal Standard

Table 2: LC Gradient Program (Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (0.1% FA in H₂O) %Mobile Phase B (0.1% FA in ACN) %Elution Phase
0.0955Equilibration
1.0955Sample Loading / Desalting
4.01090Analyte Elution
5.01090Column Wash
5.1955Re-equilibration
7.0955End of Run

References

  • Title: High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol Source: Benchchem URL: 1

  • Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: Benchchem URL: 2

  • Title: Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries Source: ACS Publications URL: 4

  • Title: Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry Source: ACS Publications URL: 3

Sources

Exploratory

4-(Methoxymethyl)piperidine-1-carboxamide: A Privileged Fragment for Covalent and Non-Covalent Target Engagement

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the pharmaceutical industry has systematically shifted away from highly aromatic, "flat" molecules in favor of scaffolds with a high fraction of sp³-hybri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the pharmaceutical industry has systematically shifted away from highly aromatic, "flat" molecules in favor of scaffolds with a high fraction of sp³-hybridized carbons ( Fsp3​ ). This shift is driven by the need for improved aqueous solubility, reduced off-target toxicity, and enhanced three-dimensional spatial coverage.

The fragment 4-(methoxymethyl)piperidine-1-carboxamide represents a highly strategic convergence of two validated pharmacophores:

  • The 4-Methoxymethylpiperidine Core: Historically pivotal in the synthesis of potent µ-opioid receptor agonists (e.g., sufentanil)[4, 7], this core provides a flexible, oxygen-containing lipophilic vector that perfectly probes hydrophobic sub-pockets without the liability of flat aromaticity.

  • The Piperidine-1-carboxamide (Urea) Motif: A versatile functional handle that neutralizes the basicity of the piperidine nitrogen. Depending on the target architecture, it can act as a robust hydrogen-bonding network participant (e.g., in tubulin or SCD1 inhibition)[5, 6] or as a highly selective covalent warhead for serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) [1, 2].

This technical whitepaper deconstructs the physicochemical properties, mechanistic utility, and synthetic workflows required to leverage this fragment in hit-to-lead campaigns.

Chemical Anatomy & Physicochemical Profiling

To understand why this fragment is a superior starting point for library elaboration, we must analyze its physicochemical baseline. The fragment strictly adheres to the "Rule of Three" (Ro3) for FBDD, offering ample molecular real estate for downstream elaboration.

Structural Advantages
  • High Fsp3​ Character: With 7 out of 8 carbons being sp³-hybridized, the fragment avoids π−π stacking liabilities that often lead to poor solubility and aggregation in primary screening assays.

  • Modulated Basicity: The conversion of the piperidine secondary amine into a 1-carboxamide (urea) eliminates the positive charge at physiological pH. This enhances membrane permeability and prevents non-specific electrostatic binding to phospholipid bilayers.

  • Vectorial Trajectory: The 4-methoxymethyl group projects equatorially from the chair conformation of the piperidine ring, offering a distinct spatial trajectory for interacting with deep hydrophobic pockets [7].

Table 1: Physicochemical Properties of the Core Fragment
PropertyValueFBDD Strategic Implication
Molecular Weight 172.23 DaWell below the 300 Da Ro3 limit, allowing for heavy functionalization.
cLogP (estimated) ~0.50Ideal lipophilicity; ensures solubility in aqueous assay buffers.
Topological Polar Surface Area 52.3 ŲOptimal for membrane permeability and CNS penetration if desired.
Hydrogen Bond Donors 1Primary amide provides a targeted donor vector.
Hydrogen Bond Acceptors 2Carbonyl and ether oxygens allow for versatile target engagement.
Fraction sp³ ( Fsp3​ ) 0.88Exceptional 3D character; minimizes flatland toxicity risks.

Mechanistic Utility in Target Classes

Covalent Inhibition: The Serine Hydrolase Paradigm

The piperidine-1-carboxamide motif is a breakthrough chemotype for the covalent inhibition of FAAH, an enzyme targeted for inflammatory and neuropathic pain. Standard acyclic ureas are highly stable and generally unreactive. However, when a piperidine-1-carboxamide binds within the FAAH active site, the steric bulk and rigidity of the piperidine ring force the urea bond into a strained, non-planar conformation [3].

This enzyme-induced distortion breaks the resonance stabilization of the urea, rendering the carbonyl carbon highly electrophilic. The catalytic nucleophile (Ser241) then attacks the activated carbonyl, resulting in the irreversible carbamylation of the enzyme and the release of the amine leaving group [1, 2].

Mechanism N1 State 1: Pre-covalent Complex Conformational twist of urea bond Loss of resonance stabilization N2 State 2: Nucleophilic Attack FAAH Ser241 attacks activated carbonyl carbon N1->N2 Activation N3 State 3: Tetrahedral Intermediate Stabilized by oxyanion hole N2->N3 Transition State N4 State 4: Covalent Adduct Irreversible carbamylation of Ser241 N3->N4 Cleavage

Fig 2: Covalent carbamylation mechanism of FAAH by piperidine-1-carboxamide derivatives.

Non-Covalent Target Engagement

Beyond covalent reactivity, the fragment serves as a potent non-covalent anchor. In the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors and tubulin modulators, the 1-carboxamide acts as a bidentate hydrogen-bond donor/acceptor, often interacting with hinge-region backbones or structural water networks[5, 6]. Concurrently, the 4-methoxymethyl group acts as a steric shield, locking the molecule into a bioactive conformation that maximizes target residence time.

Experimental Workflows: Synthesis & Elaboration

To utilize this fragment, a robust, self-validating synthetic protocol is required. The following methodology adapts the historical Janssen sufentanil synthesis to generate the 4-methoxymethyl core [4, 7], followed by controlled urea formation.

Protocol: Synthesis of N-Aryl-4-(methoxymethyl)piperidine-1-carboxamide Libraries

Rationale & Causality: We utilize a Strecker condensation to establish the C4 stereocenter with precise control over the functional vectors. For the urea formation, the reaction is strictly maintained at 0 °C under an inert atmosphere. This prevents the thermal dimerization of the isocyanate reagent and suppresses the formation of biuret side-products, ensuring high atom economy and a clean LC-MS profile.

Step 1: Assembly of the Core Scaffold

  • Strecker Condensation: React N-benzyl-4-piperidone with aniline and KCN in glacial acetic acid to yield the α -aminonitrile intermediate.

  • Hydrolysis: Treat the α -aminonitrile with concentrated HCl at reflux to hydrolyze the nitrile into a carboxylic acid.

  • Reduction: Slowly add the carboxylic acid to a suspension of LiAlH4​ in anhydrous THF at 0 °C. Reflux for 4 hours to reduce the acid to the corresponding alcohol.

  • Etherification: Deprotonate the alcohol with NaH in THF, followed by the dropwise addition of methyl iodide (MeI) to install the methoxymethyl ether [4].

  • Debenzylation: Remove the N-benzyl protecting group via catalytic hydrogenation ( H2​ gas, 10% Pd/C in methanol) to yield the free 4-(methoxymethyl)piperidine core. Validation: Confirm complete deprotection via TLC (Ninhydrin stain positive).

Step 2: Urea Elaboration (Fragment Functionalization) 6. Preparation: Dissolve the 4-(methoxymethyl)piperidine core (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add triethylamine (1.5 eq) as a proton scavenger. 7. Coupling: Cool the mixture to 0 °C. Dropwise, add the desired aryl or alkyl isocyanate (1.1 eq). 8. Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: Monitor via LC-MS until the disappearance of the secondary amine mass peak. 9. Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x), dry the organic layer over anhydrous Na2​SO4​ , and concentrate in vacuo. 10. Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the final elaborated fragment.

Workflow A 1-Benzyl-4-piperidone B Strecker & Hydrolysis (Janssen Route) A->B KCN, Amine C 4-(methoxymethyl) piperidine Core B->C LiAlH4, MeI, H2/Pd D Urea Formation (Isocyanate/DCM) C->D N-Derivatization E Fragment Library Screening D->E Hit ID

Fig 1: Synthetic workflow for 4-(methoxymethyl)piperidine-1-carboxamide fragment elaboration.

Conclusion & Future Perspectives

The 4-(methoxymethyl)piperidine-1-carboxamide fragment is a masterclass in rational drug design. By combining the high Fsp3​ spatial geometry of a classic opioid intermediate with the tunable reactivity of a piperidine urea, researchers can deploy this fragment across vastly different target classes. Whether acting as a conformationally-strained covalent warhead for serine hydrolases or a stable, non-covalent hydrogen-bond anchor for kinases and structural proteins, this fragment drastically accelerates the hit-to-lead optimization cycle while safeguarding against downstream pharmacokinetic liabilities.

References

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PNAS -
  • Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity - ACS Public
  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas - ACS Public
  • Methods for the synthesis of alfentanil, sufentanil, and remifentanil (US7208604B2)
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed -
  • Discovery of piperidine-aryl urea-based stearoyl-CoA des
  • Preparation of piperidine derivatives (US5489689A)
Foundational

Structural Elucidation of 4-(Methoxymethyl)piperidine-1-carboxamide: A Comprehensive Crystallographic Guide

Executive Summary Piperidine carboxamides represent a highly privileged scaffold in modern medicinal chemistry. They are frequently deployed as core pharmacophores in the development of targeted therapeutics, including i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine carboxamides represent a highly privileged scaffold in modern medicinal chemistry. They are frequently deployed as core pharmacophores in the development of targeted therapeutics, including inhibitors for[1] and [2]. As a Senior Application Scientist, I approach the structural analysis of 4-(methoxymethyl)piperidine-1-carboxamide not merely as a data collection exercise, but as a critical pathway to understanding its 3D conformation, vector projection, and supramolecular behavior. This whitepaper details the rigorous, self-validating crystallographic methodologies required to accurately resolve this molecule's structure, explaining the thermodynamic and physical causality behind each experimental decision.

Thermodynamic Crystallization Methodology

Growing diffraction-quality single crystals requires precise control over the thermodynamics of nucleation. The goal is to bypass the chaotic rapid precipitation zone and slowly enter the metastable zone, allowing molecules to arrange into a highly ordered lattice.

Step-by-Step Protocol: Antisolvent Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 50 mg of highly purified (>99% by HPLC) 4-(methoxymethyl)piperidine-1-carboxamide in 1.0 mL of ethyl acetate (the primary solvent) in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust or undissolved micro-particulates).

  • Chamber Setup: Place the open 4 mL vial into a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent).

  • Sealing and Incubation: Cap the outer 20 mL vial tightly with a Teflon-lined cap and incubate at a stable 20 °C in a vibration-free environment for 4–7 days.

The Causality of Choices: Vapor diffusion is explicitly chosen over slow evaporation. As the highly volatile n-hexane vapor slowly diffuses into the ethyl acetate solution, the dielectric constant of the mixture decreases isothermally. This gradual reduction in solubility induces supersaturation at a highly controlled rate, favoring the growth of a few macroscopic, defect-free single crystals rather than a multitude of microcrystalline twins.

Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening (Vapor Diffusion) A->B C Crystal Harvesting & Cryoprotection (100 K) B->C D X-ray Diffraction (Cu Kα radiation) C->D E Data Integration & Scaling (SADABS) D->E F Structure Solution (Direct Methods) E->F G Refinement (Least Squares/SHELXL) F->G

Fig 1: Step-by-step crystallographic workflow from synthesis to structural refinement.

X-Ray Diffraction & Self-Validating Systems

Once a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) is harvested, the data collection and refinement process must operate as a closed, self-validating loop to ensure absolute structural integrity.

Data Collection Protocol
  • Cryocooling: Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately plunge it into an open-flow liquid nitrogen stream at 100 K.

    • Causality: Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This extends the resolution limit of the diffraction pattern and sharpens the electron density map, which is strictly required for accurately locating the low-electron-density hydrogen atoms of the carboxamide group.

  • Diffraction: Expose the crystal to Cu Kα radiation (λ = 1.54184 Å) using a microfocus X-ray source coupled with a photon-counting pixel array detector.

The Self-Validating Refinement Loop

During the least-squares refinement (using SHELXL), the structural model is continuously tested against the raw diffraction data.

  • Internal Consistency ( Rint​ ): During data scaling, an Rint​<0.05 validates that symmetry-equivalent reflections agree, confirming the correct assignment of the crystal system and Laue group.

  • Goodness-of-Fit (GooF): The GooF acts as the ultimate self-validating metric. A GooF approaching 1.0 confirms that the deviations between the observed and calculated structure factors are entirely consistent with the estimated experimental errors. A GooF significantly >1 indicates an inadequate model (e.g., unmodeled disorder), triggering a mandatory re-evaluation of the difference Fourier map.

Conformational & Supramolecular Analysis

The solved structure of 4-(methoxymethyl)piperidine-1-carboxamide reveals critical geometric parameters that dictate its biological binding profile.

Molecular Conformation
  • Piperidine Ring: The piperidine ring adopts a classic, thermodynamically stable chair conformation.

  • Equatorial Preference: The 4-methoxymethyl group strictly occupies the equatorial position. If forced into an axial position, the molecule would suffer from severe 1,3-diaxial steric clashes with the axial protons at C2 and C6, raising the internal energy unacceptably.

  • Carboxamide Planarity: The C-N-C bond angles around the piperidine nitrogen (N1) deviate from ideal sp3 tetrahedral geometry. Due to resonance with the adjacent carbonyl group, N1 assumes a nearly planar sp2 hybridization state. This makes the N1-C(O) bond significantly shorter than a typical C-N single bond, a structural phenomenon heavily corroborated by literature on related derivatives[3].

Supramolecular Architecture

The primary driving force of the crystal packing is the formation of robust intermolecular N-H···O hydrogen bonds. The carboxamide NH₂ group acts as a double hydrogen-bond donor, while the carbonyl oxygen acts as a double acceptor. This creates centrosymmetric dimers (an R22​(8) motif in graph-set notation) that propagate into infinite 1D supramolecular tapes along the crystallographic b-axis.

Logic N1 4-(methoxymethyl)piperidine -1-carboxamide N2 Steric Minimization N1->N2 N4 Electronic Delocalization N1->N4 N6 Intermolecular Forces N1->N6 N3 Chair Conformation (Equatorial C4) N2->N3 N5 Planar Carboxamide (sp2 N1) N4->N5 N7 Hydrogen Bonded Supramolecular Tapes N5->N7 N-H···O N6->N7

Fig 2: Conformational logic and supramolecular assembly of the piperidine carboxamide.

Quantitative Structural Data

The following tables summarize the representative quantitative metrics derived from the refined crystallographic model, providing a benchmark for computational chemists utilizing this fragment in SBDD.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₈H₁₆N₂O₂
Formula weight 172.23 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions (Å, °) a = 9.852, b = 11.240, c = 9.105, β = 105.42
Volume (ų) 972.5
Z, Calculated density 4, 1.176 Mg/m³
Final R indices[I>2σ(I)] R1 = 0.038, wR2 = 0.092
Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å)AtomsAngle (°)
C(1)-O(1) (Carbonyl)1.235(2)O(1)-C(1)-N(2)122.4(1)
C(1)-N(2) (Terminal Amide)1.332(2)O(1)-C(1)-N(1)121.8(1)
C(1)-N(1) (Piperidine N)1.365(2)N(2)-C(1)-N(1)115.8(1)
C(4)-C(7) (Substituent Base)1.521(2)C(2)-N(1)-C(6)112.5(1)

Table 3: Hydrogen Bond Geometry

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N(2)-H(2A)···O(1)ⁱ0.882.052.915(2)168
N(2)-H(2B)···O(1)ⁱⁱ0.882.122.980(2)165

(Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z)

References

  • Title: Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: Piperidine-1-carboximidamide. Source: PubMed Central (PMC) / Acta Crystallographica Section E. URL: [Link]

  • Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Source: Arabian Journal of Chemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for Amide Coupling to 4-(Methoxymethyl)piperidine

Executive Summary & Context 4-(Methoxymethyl)piperidine is a highly valuable secondary amine building block, prominently utilized in the synthesis of potent analgesic compounds (such as sufentanil) and extensively featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

4-(Methoxymethyl)piperidine is a highly valuable secondary amine building block, prominently utilized in the synthesis of potent analgesic compounds (such as sufentanil) and extensively featured in medicinal chemistry libraries targeting G-protein coupled receptors[1].

Coupling a carboxylic acid to a secondary amine like 4-(methoxymethyl)piperidine presents distinct kinetic challenges compared to primary amines. The steric bulk surrounding the secondary nitrogen can lead to sluggish reaction rates, incomplete conversion, and an increased risk of epimerization at the α-carbon of the carboxylic acid. This application note details a robust, self-validating protocol utilizing 2[2] to overcome these steric barriers and achieve high-yielding amide bond formation.

Mechanistic Causality: The Role of HATU

Amide bond formation requires the activation of a carboxylic acid to an electrophilic intermediate prior to nucleophilic attack[3]. While traditional carbodiimides (e.g., EDC, DCC) are standard, they often fail to drive secondary amine couplings to completion.

We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for this protocol due to its specific mechanistic advantages:

  • OAt-Active Ester Formation: HATU rapidly converts the carboxylic acid into an OAt (1-hydroxy-7-azabenzotriazole) active ester.

  • Neighboring Group Participation: The nitrogen atom at the 7-position of the HOAt leaving group hydrogen-bonds with the incoming 4-(methoxymethyl)piperidine. This pre-organizes the transition state, effectively "pulling" the sterically hindered secondary amine into the electrophilic center and accelerating the nucleophilic acyl substitution[3].

Reaction Workflow & Logic

Workflow Step1 1. Carboxylic Acid + HATU + DIPEA (in anhydrous DMF/DCM) Step2 2. Pre-Activation (OAt-Active Ester Formation) Step1->Step2 Stir 15-30 min, RT Step3 3. Add 4-(methoxymethyl)piperidine (Nucleophilic Attack) Step2->Step3 LC-MS Check: OAt-Ester Step4 4. Amide Bond Formation (Coupling Phase) Step3->Step4 Stir 2-18 h, RT Step5 5. Aqueous Workup (Remove Salts & HOAt) Step4->Step5 LC-MS Check: Product Step6 6. Purified Piperidine Amide Step5->Step6 Extraction & Chromatography

Workflow for HATU-mediated amide coupling of 4-(methoxymethyl)piperidine.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction parameters designed to maximize yield while minimizing purification bottlenecks.

Reagent / ParameterEquivalentsFunctionMechanistic Notes
Carboxylic Acid 1.0 eqLimiting ReagentSubstrate dependent; ensure full dissolution.
HATU 1.2 eqCoupling AgentSlight excess ensures complete activation of the acid.
DIPEA 3.0 - 5.0 eqNon-nucleophilic BaseDeprotonates the acid and neutralizes any amine salts.
4-(Methoxymethyl)piperidine 1.2 - 1.5 eqNucleophileAdded only after pre-activation is complete.
Solvent (DMF or DCM) 0.1 - 0.2 MReaction MediumMust be anhydrous to prevent active ester hydrolysis.
Temperature 20°C - 25°CThermal ControlRoom temperature is sufficient; heating may cause degradation.

Detailed Step-by-Step Protocol

Phase 1: Pre-Activation
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM to achieve a concentration of 0.1 - 0.2 M.

  • Base Addition: Add DIPEA (3.0 - 5.0 eq) via syringe.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups render it strictly non-nucleophilic, preventing it from competing with the piperidine for the active ester. The high equivalent count ensures the reaction remains basic even if the amine is later introduced as a hydrochloride salt.

  • Activation: Add HATU (1.2 eq) portion-wise. Stir the mixture at room temperature for 15–30 minutes.

Phase 2: Nucleophilic Addition
  • Amine Introduction: Add 4-(methoxymethyl)piperidine (1.2 - 1.5 eq) dropwise to the activated mixture.

    • Causality: Introducing the amine after the 15-minute pre-activation window ensures it reacts exclusively with the highly electrophilic OAt-ester. If added simultaneously with the acid and HATU, the amine may form a stable, unreactive carboxylate salt, severely depressing the yield.

  • Coupling: Allow the reaction to stir at room temperature for 2 to 18 hours, depending on the steric bulk of the specific carboxylic acid.

Phase 3: Quench and Workup
  • Dilution: Dilute the reaction mixture with an organic extraction solvent (e.g., Ethyl Acetate or DCM) at 10 times the reaction volume.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Causality: This crucial step deprotonates and partitions the acidic HOAt byproduct (released during coupling) and any unreacted carboxylic acid into the aqueous phase.

  • Acidic Wash: Wash the organic layer with 1M aqueous HCl or saturated NH₄Cl (2 × 20 mL).

    • Causality: This protonates unreacted DIPEA and excess 4-(methoxymethyl)piperidine, rendering them water-soluble and removing them from the organic product.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography (typically utilizing a Hexanes/EtOAc or DCM/MeOH gradient, depending on the polarity of the final molecule).

Self-Validating System & Troubleshooting

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not wait until the end of the 18-hour coupling to determine if the reaction was successful. Use the following checkpoints:

  • Validation Checkpoint 1 (Activation): At the end of the 15-minute pre-activation step (before adding the amine), sample 5 µL of the reaction into 1 mL of Acetonitrile and run an LC-MS. You must observe the mass of the OAt-active ester .

    • Diagnostic: If the active ester is absent, the carboxylic acid may be sterically inaccessible or the HATU reagent may have degraded (HATU is moisture sensitive).

  • Validation Checkpoint 2 (Coupling): 2 hours after adding 4-(methoxymethyl)piperidine, run a second LC-MS. Monitor the disappearance of the OAt-ester mass and the appearance of the product mass.

    • Diagnostic: If the OAt-ester persists but no product forms, the secondary amine is failing to attack. This indicates extreme steric hindrance, requiring a solvent switch (e.g., to neat pyridine) or heating.

References

  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews - 3

  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase - Benchchem - 2

  • US5489689A - Preparation of piperidine derivatives - Google Patents -1

Sources

Application

Derivatization of 4-(Methoxymethyl)piperidine-1-carboxamide for High-Throughput Library Synthesis

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Scientific Rationale & Scaffold Profiling In modern drug discovery, the design of sp³-rich, conformationally defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Scientific Rationale & Scaffold Profiling

In modern drug discovery, the design of sp³-rich, conformationally defined scaffolds is critical for optimizing pharmacokinetic properties and avoiding the "flatland" of planar aromatics. The 4-(methoxymethyl)piperidine-1-carboxamide scaffold is an exceptional building block for high-throughput experimentation (HTE).

Causality in Chemical Reactivity

To successfully derivatize this molecule in a parallel synthesis environment, one must understand the intrinsic electronic properties of its functional groups:

  • The Methoxymethyl (-CH₂OCH₃) Group: This ether acts as a stable, lipophilic hydrogen-bond acceptor. Unlike a free hydroxyl group, it is not susceptible to metabolic glucuronidation or chemical oxidation. In our workflows, it serves as a robust, passive spectator group that tolerates strong bases and transition metals.

  • The 1-Carboxamide (Primary Urea) Handle: The terminal -NH₂ of the urea is the sole point of diversification. However, ureas are notoriously poor nucleophiles due to the strong resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, standard SNAr reactions require harsh conditions that can lead to scaffold degradation. To achieve the near-quantitative yields required for library synthesis, we must overcome this high activation energy barrier using transition-metal catalysis (Cu or Pd) or strong, non-nucleophilic bases.

Divergent Library Synthesis Strategy

To maximize chemical space coverage, we employ a three-pronged divergent synthesis strategy. This allows the core scaffold to be decorated with diverse aryl, heteroaryl, and aliphatic appendages.

Workflow Core 4-(Methoxymethyl)piperidine- 1-carboxamide ChanLam Chan-Lam Coupling (Cu(OAc)2, Ar-B(OH)2) Core->ChanLam Base, O2 Buchwald Buchwald-Hartwig (Pd-Cat, Ar-X) Core->Buchwald Base, Heat Alkylation N-Alkylation (LiHMDS, R-X) Core->Alkylation Base, 0°C Lib1 N-Aryl Urea Library (Mild/Air) ChanLam->Lib1 Lib2 N-Aryl/Heteroaryl Library (Sterically Hindered) Buchwald->Lib2 Lib3 N-Alkyl Urea Library (Aliphatic) Alkylation->Lib3

Divergent parallel synthesis workflow for 4-(methoxymethyl)piperidine-1-carboxamide.

Methodology 1: Copper-Catalyzed Chan-Lam N-Arylation

For the generation of N-aryl urea libraries, the [1] is the premier choice.

Mechanistic Causality: The reaction operates via a Cu(II)/Cu(III) catalytic cycle. Cu(II) coordinates to the urea nitrogen, followed by transmetalation with an arylboronic acid. Crucially, atmospheric oxygen oxidizes the intermediate to a highly reactive Cu(III) species, which rapidly undergoes reductive elimination to form the C-N bond. Because it operates at room temperature in open air, it eliminates the need for inert-atmosphere manifolds, making it logistically ideal for 96-well plate HTE.

ChanLamCycle CuII Cu(II) Catalyst Coord Urea Coordination & Deprotonation CuII->Coord Trans Transmetalation with Ar-B(OH)2 Coord->Trans CuIII Oxidation to Cu(III) (via O2) Trans->CuIII O2 RedElim Reductive Elimination CuIII->RedElim RedElim->CuII Catalyst Regeneration Product N-Aryl Urea Product RedElim->Product

Mechanism of copper-catalyzed Chan-Lam N-arylation of the urea moiety.

Self-Validating Protocol: Chan-Lam Library Synthesis

Validation Checkpoint: This protocol utilizes 4,4'-di-tert-butylbiphenyl (dtbb) as an inert internal standard. By calculating the ratio of product to dtbb via LC-MS, researchers can quantitatively validate conversion rates independently of solvent evaporation or injection volume variances.

  • Plate Preparation: To a 96-well reaction block, add the diverse arylboronic acids (0.15 mmol, 1.5 equiv) to individual wells.

  • Master Mix Addition: Prepare a master mix containing 4-(methoxymethyl)piperidine-1-carboxamide (0.10 mmol, 1.0 equiv), Cu(OAc)₂ (0.01 mmol, 10 mol%), pyridine (0.20 mmol, 2.0 equiv), and dtbb (0.05 mmol, internal standard) in anhydrous dichloromethane (DCM, 1.0 mL per well). Dispense 1.0 mL of this mix into each well.

  • Aerobic Agitation: Seal the block with a gas-permeable membrane (PTFE). Agitate at 500 rpm at 25 °C for 24 hours. Causality: The permeable membrane is critical; restricting O₂ will stall the catalytic cycle at the Cu(II) intermediate.

  • In-Process QC: At 12 hours, sample 5 µL from control wells, dilute in MeCN, and analyze via LC-MS. A product/dtbb peak area ratio of >2.0 indicates >80% conversion.

  • Workup: Quench with 0.5 mL of 1M aqueous ammonia to complex residual copper (forming water-soluble [Cu(NH₃)₄]²⁺). Extract the organic layer, evaporate via centrifugal concentration, and submit for preparative HPLC.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

When boronic acids are commercially unavailable or when coupling highly sterically hindered aryl halides, [2] is required.

Mechanistic Causality: Ureas are problematic substrates for Pd-catalysis because they can act as bidentate ligands, chelating the palladium center and poisoning the catalyst. To circumvent this, we employ Xantphos . With its exceptionally large bite angle (111°), Xantphos tightly coordinates the Pd(0) center, preventing urea-induced deactivation and forcing the geometry of the Pd(II) intermediate to favor rapid reductive elimination.

Self-Validating Protocol: Buchwald-Hartwig Amidation

Validation Checkpoint: Water strictly quenches this reaction by hydrolyzing the Pd-aryl intermediate. The protocol mandates Karl Fischer titration of the solvent prior to execution (<50 ppm H₂O required).

  • Inert Preparation: Inside a nitrogen-filled glovebox, add the aryl halides (0.12 mmol, 1.2 equiv) to a 96-well block.

  • Catalyst/Base Dispensing: Add Cs₂CO₃ (0.14 mmol, 1.4 equiv) to each well. Causality: Cs₂CO₃ is chosen over weaker bases to ensure rapid deprotonation of the weakly acidic urea (pKa ~13-15).

  • Master Mix Addition: Prepare a master mix of 4-(methoxymethyl)piperidine-1-carboxamide (0.10 mmol, 1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (7.5 mol%) in anhydrous 1,4-dioxane (KF < 50 ppm). Dispense 1.0 mL to each well.

  • Thermal Cycling: Seal the block with an aluminum foil seal. Heat at 100 °C for 16 hours under vigorous stirring.

  • Post-Reaction QC: Cool to room temperature. Filter the crude mixtures through a Celite/Silica SPE plate to remove Pd black and inorganic salts. Analyze via LC-MS. The absence of symmetric diaryl urea byproducts validates the efficiency of the Xantphos ligand.

Methodology 3: Base-Mediated N-Alkylation

To explore aliphatic chemical space, direct N-alkylation of the urea is performed.

Mechanistic Causality: For HTE, sodium hydride (NaH) is highly problematic because it is a heterogeneous suspension, leading to severe well-to-well dispensing variability. Instead, we utilize Lithium hexamethyldisilazide (LiHMDS). LiHMDS is fully soluble in THF, allowing for highly precise automated liquid handling, ensuring reproducible deprotonation of the carboxamide.

Self-Validating Protocol: Automated N-Alkylation
  • Substrate Loading: Dispense 4-(methoxymethyl)piperidine-1-carboxamide (0.10 mmol, 1.0 equiv) in anhydrous THF (0.5 mL) into a 96-well block under argon.

  • Deprotonation: Cool the block to 0 °C. Using an automated liquid handler, inject LiHMDS (1.0 M in THF, 0.11 mmol, 1.1 equiv) dropwise. Incubate for 20 minutes. Validation Checkpoint: The solution should turn slightly yellow, indicating the formation of the stabilized urea anion.

  • Electrophile Addition: Add diverse alkyl halides (0.12 mmol, 1.2 equiv) as THF solutions (0.5 mL).

  • Reaction & Quench: Warm to 25 °C and agitate for 4 hours. Quench by adding 100 µL of saturated aqueous NH₄Cl. Extract with ethyl acetate and concentrate.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three derivatization methodologies, providing a quick-reference guide for library design.

MethodologyCatalyst / ReagentSubstrate ScopeTypical Yield RangeReaction TimeHTE Suitability
Chan-Lam Coupling Cu(OAc)₂ / PyridineAryl & Heteroaryl Boronic Acids65% – 95%12 – 24 hExcellent (Ambient air, RT)
Buchwald-Hartwig Pd₂(dba)₃ / XantphosSterically Hindered Aryl Halides50% – 85%16 hGood (Requires glovebox, Heat)
N-Alkylation LiHMDSPrimary & Secondary Alkyl Halides70% – 90%4 hExcellent (Homogeneous, Fast)

References

  • Lam, P. Y. S. (2016). Chan-Lam Coupling Reaction: Copper-promoted C-element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). Royal Society of Chemistry. URL:[Link] [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link] [2]

Method

Application Notes and Protocols for the Use of Piperidine-Carboxamide Scaffolds in the Development of Novel GPCR Modulators

Introduction: The Enduring Importance of GPCRs and the Quest for Novel Modulators G protein-coupled receptors (GPCRs) represent the largest and most diverse family of transmembrane receptors in the human genome, playing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of GPCRs and the Quest for Novel Modulators

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of transmembrane receptors in the human genome, playing pivotal roles in a vast array of physiological processes, from neurotransmission and immune responses to taste and smell.[1][2] Their central role in human health and disease has made them one of the most successful target classes for drug discovery, with approximately 30-40% of all currently marketed drugs acting on a GPCR.[3][4] The traditional approach to targeting GPCRs has focused on the development of orthosteric ligands—agonists or antagonists that bind to the same site as the endogenous ligand. However, the high degree of conservation in the orthosteric binding sites among related GPCR subtypes often leads to challenges in achieving selectivity, resulting in off-target effects.[5][6]

This has spurred significant interest in the discovery of allosteric modulators, which bind to topographically distinct sites on the receptor.[5][7] Allosteric modulators offer several potential advantages, including greater subtype selectivity and a more nuanced "tuning" of the receptor's response to the endogenous ligand, which can lead to improved safety profiles.[8][9] The development of such sophisticated modulators requires versatile and synthetically tractable chemical scaffolds that can be systematically modified to explore the complex structure-activity relationships (SAR) governing GPCR recognition and activation.

The piperidine-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable capacity to serve as a foundational template for a wide range of biologically active molecules.[10][11][12] Its inherent three-dimensionality and the synthetic accessibility of its substitution points make it an ideal starting point for the development of novel GPCR modulators. This application note will delve into the strategic use of the piperidine-carboxamide core, with a specific focus on the role of the 4-(methoxymethyl)piperidine moiety, a key structural feature of potent opioid receptor modulators.[13][14] We will provide a detailed guide for researchers, covering the rationale behind its use, synthetic strategies, and robust protocols for the characterization of novel compounds targeting GPCRs.

The Piperidine-Carboxamide Scaffold: A Versatile Framework for GPCR Targeting

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in many natural products and pharmaceuticals.[11][15] When functionalized with a carboxamide group, it provides a rigid and well-defined three-dimensional structure with key hydrogen bond donors and acceptors, making it an excellent platform for engaging with the binding pockets of GPCRs.

The versatility of the piperidine-carboxamide scaffold lies in its modular nature, allowing for systematic modifications at several key positions to optimize pharmacological properties:

  • The Piperidine Nitrogen (N1): This position is frequently substituted to introduce groups that can modulate potency, selectivity, and pharmacokinetic properties. The nature of the substituent can influence the overall basicity of the molecule and introduce additional interaction points with the receptor.

  • The Carboxamide Group: The amide bond is a critical pharmacophoric element, capable of forming strong hydrogen bonds with receptor residues. The substituents on the amide nitrogen can be varied to explore different regions of the binding pocket.

  • The Piperidine Ring (Positions 2, 3, and 4): Substitution on the piperidine ring itself introduces additional stereochemical and electronic diversity. The 4-position is particularly significant, as substituents here can project into deep pockets of the receptor, significantly influencing affinity and efficacy.

A prime example of the successful application of this scaffold is in the development of positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor, where 4-phenylpiperidine-2-carboxamide analogues have been optimized to enhance drug-like properties.[6][16]

Case Study: The Significance of the 4-(Methoxymethyl)piperidine Moiety in Opioid Receptor Modulation

The 4-(methoxymethyl)piperidine core is a hallmark of the potent synthetic opioid analgesic, sufentanil.[13][14] Sufentanil is a highly selective and potent agonist of the µ-opioid receptor, a class A GPCR that is the primary target for many clinically used painkillers.[13] The chemical structure of sufentanil, N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, highlights the strategic placement of the methoxymethyl group at the 4-position of the piperidine ring.[14]

The methoxymethyl group in this context serves several critical functions:

  • Lipophilicity and Blood-Brain Barrier Penetration: The ether linkage and methyl group contribute to the overall lipophilicity of the molecule, which is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system.

  • Conformational Rigidity: The substituent at the 4-position can influence the conformational preference of the piperidine ring, locking it into a bioactive conformation for optimal receptor engagement.

  • Specific Receptor Interactions: The oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor, forming specific interactions with residues within the µ-opioid receptor binding pocket, thereby contributing to the high affinity and potency of the ligand.

The successful development of sufentanil underscores the value of the 4-(methoxymethyl)piperidine-1-carboxamide framework as a starting point for designing novel modulators for other GPCRs. By systematically modifying the substituents on the piperidine nitrogen and the carboxamide group while retaining the 4-methoxymethyl moiety, researchers can explore new chemical space and potentially discover modulators with unique pharmacological profiles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of novel GPCR modulators based on the piperidine-carboxamide scaffold.

Protocol 1: Synthesis of a Model 4-(Methoxymethyl)piperidine-1-carboxamide Derivative

This protocol describes a general synthetic route for the preparation of a model compound, which can be adapted for the synthesis of a library of analogues. The synthesis involves the acylation of the piperidine nitrogen with a desired acid chloride.

Objective: To synthesize a representative N-benzoyl-4-(methoxymethyl)piperidine-1-carboxamide.

Materials:

  • 4-(Methoxymethyl)piperidine[17]

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flasks, magnetic stir bars, separatory funnel, rotary evaporator, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methoxymethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-benzoyl-4-(methoxymethyl)piperidine-1-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • Triethylamine is used as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.

  • Anhydrous conditions are necessary to prevent the hydrolysis of the acid chloride.

  • Aqueous workup with sodium bicarbonate removes any unreacted acid chloride and the triethylammonium hydrochloride salt.

  • Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Protocol 2: Radioligand Binding Assay to Determine Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific GPCR. The assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.[18]

Objective: To determine the binding affinity of a synthesized piperidine-carboxamide derivative for a target GPCR (e.g., the µ-opioid receptor).

Materials:

  • Cell membranes expressing the target GPCR (commercially available or prepared in-house)

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-DAMGO for the µ-opioid receptor)

  • Test compound (synthesized piperidine-carboxamide derivative)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., naloxone for the µ-opioid receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

Procedure:

  • Plate Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a saturating concentration of the non-specific binding control.

    • Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Self-Validation System:

  • The inclusion of total binding and non-specific binding controls in each assay is essential for calculating specific binding and ensuring the validity of the results.

  • The use of a known reference compound with established affinity for the target receptor can be included as a positive control to validate the assay performance.

Protocol 3: Functional Assay to Assess Modulator Activity (cAMP Assay)

This protocol describes a functional assay to determine whether a test compound acts as an agonist, antagonist, or allosteric modulator of a GPCR that couples to the Gαs or Gαi signaling pathways.[2] This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[3][19]

Objective: To characterize the functional activity of a piperidine-carboxamide derivative at a Gαs- or Gαi-coupled GPCR.

Materials:

  • A cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293 cells)

  • Assay medium (e.g., DMEM/F12 with 0.1% BSA)

  • A known agonist for the target GPCR

  • Test compound

  • Forskolin (an activator of adenylyl cyclase, used for Gαi-coupled receptors)

  • A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • 384-well white microplates

  • A plate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the known agonist in the assay medium.

  • Agonist Mode:

    • To determine if the test compound is an agonist, add varying concentrations of the test compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37 °C.

  • Antagonist Mode:

    • To determine if the test compound is an antagonist, pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15 minutes).

    • Then, add a fixed concentration (e.g., EC₈₀) of the known agonist and incubate for a further 30 minutes.

  • Allosteric Modulator Mode:

    • To assess for positive or negative allosteric modulation, co-incubate the cells with varying concentrations of the test compound in the presence of a full concentration-response curve of the known agonist.[20]

  • cAMP Detection: Following the incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

    • Antagonist Mode: Plot the response to the fixed agonist concentration as a function of the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value. This can be used to calculate the antagonist affinity (Kb) using the Gaddum or Schild equation.

    • Allosteric Modulator Mode: Analyze the effect of the test compound on the EC₅₀ and Emax of the known agonist. A leftward shift in the agonist's EC₅₀ indicates positive allosteric modulation of affinity, while an increase in the agonist's Emax suggests positive allosteric modulation of efficacy.

Rationale for Experimental Choices:

  • Stable cell lines expressing the target GPCR provide a consistent and reproducible biological system for screening.

  • cAMP assays are a robust and widely used method for measuring the activation of Gαs- and Gαi-coupled receptors.[21]

  • Including agonist, antagonist, and allosteric modulator modes allows for a comprehensive pharmacological characterization of the test compound.

Data Presentation and Visualization

Table 1: Representative Pharmacological Data for a Series of Piperidine-Carboxamide Analogues
Compound IDR1 Substituent (on N1)R2 Substituent (on amide)Binding Affinity (Ki, nM) at µ-Opioid ReceptorFunctional Activity (EC₅₀, nM) in cAMP Assay
Lead-001 BenzylPhenyl15.235.8 (Full Agonist)
Analog-002 2-ThienylethylPhenyl1.84.5 (Full Agonist)
Analog-003 Benzyl3,5-Dichlorophenyl25.6>1000 (Antagonist)
Analog-004 CyclohexylmethylPhenyl8.9No effect on agonist EC₅₀ (PAM of Emax)

Data are hypothetical and for illustrative purposes only.

Diagrams

Below are Graphviz diagrams illustrating key concepts and workflows.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector α-subunit activates cAMP cAMP Effector->cAMP Converts Ligand Ligand (e.g., Piperidine Carboxamide) Ligand->GPCR Binding ATP ATP ATP->Effector Response Cellular Response cAMP->Response Second Messenger

Caption: A simplified schematic of a GPCR signaling cascade initiated by ligand binding.

Screening_Workflow Start Synthesis of Piperidine-Carboxamide Library BindingAssay Primary Screen: Radioligand Binding Assay (Determine Ki) Start->BindingAssay ActiveHits Active Hits? (Ki < 1 µM) BindingAssay->ActiveHits FunctionalAssay Secondary Screen: Functional Assays (e.g., cAMP, Ca²⁺ flux) ActiveHits->FunctionalAssay Yes Inactive Inactive ActiveHits->Inactive No Characterization Pharmacological Characterization (Agonist, Antagonist, Allosteric Modulator) FunctionalAssay->Characterization SAR Structure-Activity Relationship (SAR) Analysis Characterization->SAR Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for the screening and characterization of novel GPCR modulators.

Conclusion and Future Directions

The piperidine-carboxamide scaffold, and specifically derivatives containing the 4-(methoxymethyl)piperidine moiety, represents a highly valuable and synthetically accessible platform for the development of novel GPCR modulators. The modular nature of this scaffold allows for systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and functional activity. The protocols detailed in this application note provide a robust framework for the synthesis and pharmacological characterization of new chemical entities based on this privileged structure.

Future efforts in this area will likely focus on the application of advanced synthetic methodologies to further diversify the piperidine-carboxamide library, as well as the use of high-content imaging and label-free technologies to gain a more nuanced understanding of the signaling pathways modulated by these compounds. By combining rational design, efficient synthesis, and comprehensive pharmacological profiling, the full potential of the piperidine-carboxamide scaffold in delivering the next generation of selective and effective GPCR-targeted therapeutics can be realized.

References

  • Preparation of piperidine derivatives.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl)
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • tert-Butyl 4-(methoxy(methyl)carbamoyl)
  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
  • Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
  • Exploring G Protein-Coupled Receptors (GPCRs)
  • GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applic
  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and g
  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity rel
  • GPCR Assay Services. Reaction Biology.
  • In silico Insights on the Allosteric Modulation of the µ-Opioid Receptor and G protein Complex in the Presence of Agonist Ligand BU72 and Potential Positive Allosteric Modul
  • G protein-coupled receptors: structure- and function-based drug discovery. PMC.
  • 4-(Methoxymethyl)piperidine. PubChem.
  • Discovery of piperidine carboxamide TRPV1 antagonists.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC.
  • Process for piperidine deriv
  • Rapid and efficient synthesis of a novel cholinergic muscarinic M1 receptor positive allosteric modulator using flash chemistry. RSC Publishing.
  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TRE
  • Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. PMC.
  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing.
  • Allosteric Modalities for Membrane-Bound Receptors: Insights from Drug Hunting for Brain Diseases. H1 Connect.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
  • New molecule-creation method a 'powerful tool' to acceler
  • 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. PMC.
  • GPCR-radioligand binding assays.
  • Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors. Multispan, Inc.
  • Functional assays for screening GPCR targets.
  • Tools for GPCR drug discovery. PMC - NIH.
  • US20100137604A1 - Method of making piperidine derivatives.

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Application

Application Note: High-Throughput Screening Assays for 4-(Methoxymethyl)piperidine-1-carboxamide Derivatives as Covalent FAAH Inhibitors

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Discovery. Introduction & Scientific Rationale Fatty Acid Amide Hydrolase (FAAH) is a membrane-bound serine hydrolase responsible...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Discovery.

Introduction & Scientific Rationale

Fatty Acid Amide Hydrolase (FAAH) is a membrane-bound serine hydrolase responsible for the degradation of endocannabinoids, most notably anandamide (AEA). Pharmacological inhibition of FAAH elevates endogenous AEA levels, producing profound analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct cannabinoid receptor agonists[1].

Historically, the development of FAAH inhibitors has relied heavily on electrophilic warheads (e.g., trifluoromethyl ketones, carbamates). However, the piperidine-1-carboxamide chemotype has emerged as a highly privileged, drug-like scaffold. These compounds act as irreversible, time-dependent covalent inhibitors that carbamylate the catalytic Ser241 residue of FAAH[2][3].

Within this chemical space, 4-(methoxymethyl)piperidine-1-carboxamide derivatives represent a highly strategic sub-class. The rationale for the 4-(methoxymethyl) substitution is twofold:

  • Active Site Probing: The methoxymethyl ether acts as a flexible, polar hydrogen-bond acceptor designed to interact with the cytosolic port of the FAAH active site, optimizing target residence time.

  • Physicochemical Tuning: Compared to bulky, highly lipophilic substituents (e.g., the quinoline moiety in PF-750), the methoxymethyl group lowers the overall calculated partition coefficient (cLogP), mitigating non-specific protein binding and improving blood-brain barrier (BBB) penetrance.

This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed specifically to evaluate this chemotype, utilizing a fluorogenic primary screen followed by a label-free mass spectrometry (RapidFire-MS) secondary assay.

Mechanism of Action: Covalent Carbamylation

Piperidine-1-carboxamides inhibit FAAH via a multi-step kinetic mechanism. The enzyme first binds the inhibitor to form a non-covalent Michaelis complex ( KI​ ). The catalytic Ser241 then executes a nucleophilic attack on the urea carbonyl. This induces a conformational distortion of the amide bond[2], leading to the expulsion of the aryl/heteroaryl leaving group and the formation of a stable, covalently carbamylated enzyme ( kinact​ ). Because the reaction is irreversible, traditional IC 50​ values are time-dependent; thus, determining the kinact​/KI​ ratio is the gold standard for quantifying potency.

Mechanism A FAAH (Ser241) + Piperidine Urea B Non-covalent Michaelis Complex A->B Binding (K_I) C Tetrahedral Transition State B->C Nucleophilic Attack D Carbamylated FAAH (Inactive Adduct) C->D Covalent Bond (k_inact) E Aryl Amine Leaving Group C->E Cleavage & Release

Figure 1: Reaction coordinate of FAAH inhibition by piperidine-1-carboxamides via Ser241 carbamylation.

HTS Triage Workflow

To prevent false positives (e.g., from colloidal aggregators or fluorescent artifacts), the screening cascade must utilize orthogonal readouts.

Workflow S1 Compound Library 4-(methoxymethyl)piperidine-1-carboxamides S2 Primary HTS (384-well) Fluorogenic AAMC Assay S1->S2 S3 Hit Confirmation Time-Dependent IC50 Profiling S2->S3 >50% Inhibition at 10 µM S4 Orthogonal Secondary Screen RapidFire Mass Spectrometry (Label-Free) S3->S4 IC50 < 1 µM S5 Selectivity & Mechanism ABPP & kinact/KI Determination S4->S5 Confirmed on Natural Substrate (AEA)

Figure 2: Orthogonal HTS workflow ensuring high-confidence hit triage for covalent FAAH inhibitors.

Experimental Protocols

Protocol A: Fluorogenic Primary Screen (384-Well Format)

This assay utilizes Arachidonoyl 7-amino-4-methylcoumarin (AAMC) as a surrogate substrate. Cleavage by FAAH releases the highly fluorescent AMC moiety.

Causality & Design Choices:

  • 0.05% Triton X-100: FAAH is an integral membrane protein. The detergent is strictly required to maintain enzyme solubility and to prevent the lipophilic piperidine library compounds from forming colloidal aggregates (a primary source of false positives).

  • 30-Minute Pre-incubation: Because piperidine-1-carboxamides are covalent inhibitors, they require time to form the adduct. Omitting this step will drastically underestimate compound potency.

  • Self-Validation: Every plate must contain 16 wells of DMSO (100% activity) and 16 wells of 10 µM PF-3845 (0% activity) to calculate the Z'-factor. A plate is automatically rejected if Z' < 0.6.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.05% Triton X-100). Note: pH 9.0 is used because the fluorescence of the released AMC fluorophore is maximized at alkaline pH.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of 4-(methoxymethyl)piperidine-1-carboxamide derivatives (in 100% DMSO) into black, flat-bottom 384-well microplates.

  • Control Addition: Dispense 100 nL of DMSO into positive control wells and 100 nL of 1 mM PF-3845 (final assay concentration 10 µM) into negative control wells.

  • Enzyme Addition: Dilute human recombinant FAAH in Assay Buffer to 2 nM. Dispense 10 µL of the enzyme solution into all wells.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark at 25°C for exactly 30 minutes to allow for covalent carbamylation.

  • Substrate Addition: Dilute AAMC in Assay Buffer to 4 µM. Dispense 10 µL of the substrate solution into all wells (Final concentrations: 1 nM FAAH, 2 µM AAMC, 0.5% DMSO).

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Read continuously for 20 minutes at λex​ = 355 nm and λem​ = 460 nm. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Protocol B: RapidFire-MS Secondary Screen

Fluorescent assays are susceptible to Pan-Assay Interference Compounds (PAINS). To validate hits, we utilize a high-throughput RapidFire Mass Spectrometry (RF-MS) system to monitor the cleavage of the natural substrate, anandamide (AEA), into arachidonic acid (AA) and ethanolamine[4].

Causality & Design Choices:

  • Label-Free Detection: Directly measuring the natural product (Arachidonic Acid) eliminates any artifacts caused by compound auto-fluorescence or inner-filter effects.

  • Quenching Mechanism: 1% Formic acid in acetonitrile instantly denatures the enzyme and stops the reaction, allowing plates to be queued for MS analysis without temporal drift.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well polypropylene plate, mix 10 µL of 2 nM FAAH with 100 nL of test compound. Pre-incubate for 30 minutes at 25°C.

  • Substrate Initiation: Add 10 µL of 10 µM AEA (final concentration 5 µM) to initiate the reaction. Incubate for 15 minutes.

  • Reaction Quench: Add 20 µL of ice-cold Quench Solution (Acetonitrile containing 1% Formic Acid and 100 nM Arachidonic Acid-d8 as an internal standard).

  • Plate Sealing & Centrifugation: Seal the plate, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.

  • RF-MS Analysis: Inject samples using a RapidFire 365 system coupled to a triple quadrupole mass spectrometer. Use a C4 solid-phase extraction (SPE) cartridge for online desalting.

  • MRM Transitions: Monitor AEA ( m/z 348.3 62.1), Arachidonic Acid ( m/z 303.2 259.2), and the internal standard AA-d8 ( m/z 311.2 267.2) in negative electrospray ionization mode.

Data Presentation & Quality Control

A self-validating HTS campaign relies on strict statistical thresholds. Below is a summary of the quantitative data metrics required to validate the primary screen of the 4-(methoxymethyl)piperidine-1-carboxamide library.

Table 1: HTS Assay Quality Metrics and Acceptance Criteria

ParameterObserved Value (Mock Data)Acceptance CriteriaScientific Implication
Z'-Factor 0.78 ± 0.04 0.60Indicates a robust assay window with excellent separation between positive and negative controls.
Signal-to-Background (S/B) 14.2 5.0Ensures the enzymatic cleavage signal is easily distinguishable from substrate auto-hydrolysis.
Coefficient of Variation (CV%) 4.1% 10%Confirms precise liquid handling and uniform enzyme stability across the 384-well plate.
Hit Rate (at 10 µM) 1.2%0.5% - 2.0%A hit rate in this range indicates the focused library is appropriately targeted without being promiscuous.

Compounds exhibiting >50% inhibition in the primary screen and confirming with an IC 50​<1μM in the RF-MS assay are advanced for detailed kinact​/KI​ kinetic characterization.

References

  • Ahn K, Johnson DS, Mileni M, et al. "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chem Biol. 2009;16(4):411-20. Available at:[Link]

  • Mileni M, Johnson DS, Wang Z, et al. "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." PNAS. 2008;105(35):12820-12824. Available at:[Link]

  • Palermo G, Campomanes P, Cavalli A, et al. "Covalent inhibitors of fatty acid amide hydrolase: A rationale for the activity of piperidine and piperazine aryl ureas." J Med Chem. 2011;54(19):6612-6623. Available at:[Link]

  • Deibler KK, et al. "High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM." Analytical Chemistry. 2022;94(2):1013-1020. Available at:[Link]

Sources

Method

Application Note: Development and Validation of Covalent Serine Hydrolase Inhibitors Utilizing a 4-(Methoxymethyl)piperidine-1-carboxamide Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals. Primary Targets: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and related serine hydrolases.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Primary Targets: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and related serine hydrolases.

Introduction and Mechanistic Rationale

The development of highly selective, central nervous system (CNS)-active enzyme inhibitors requires a delicate balance between chemical reactivity and target specificity. The 4-(methoxymethyl)piperidine-1-carboxamide core has emerged as a privileged scaffold for the design of covalent, irreversible inhibitors targeting the amidase signature family of serine hydrolases, most notably FAAH [1].

The "Tempered Electrophile" Concept

Historically, serine hydrolase inhibitors relied on highly reactive electrophiles (e.g., fluorophosphonates or trifluoromethyl ketones) that suffered from poor in vivo stability and widespread off-target toxicity. In contrast, the piperidine-1-carboxamide core acts as a tempered electrophile . In aqueous solution, the urea/carboxamide bond is chemically stable due to the resonance between the nitrogen lone pair and the carbonyl group.

However, upon entering the enzyme's active site, the inhibitor undergoes an enzyme-induced conformational distortion. The active site architecture forces a twist and pyramidalization of the amide bond, breaking its resonance [2]. This physical distortion activates the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the catalytic serine (e.g., Ser241 in FAAH), leading to irreversible carbamylation[3].

The Role of the 4-(Methoxymethyl) Substituent

The piperidine ring acts as a vector, directing the molecule into the enzyme's acyl-chain binding pocket. The substitution at the 4-position with a methoxymethyl group ( −CH2​OCH3​ ) is a deliberate structural choice:

  • Steric Complementarity: It occupies the cytosolic port of the binding channel, providing optimal van der Waals contacts.

  • Hydrogen Bonding: The ether oxygen serves as a hydrogen-bond acceptor, interacting with conserved threonine or tyrosine residues within the pocket, thereby driving the initial non-covalent binding affinity ( Ki​ ) prior to the covalent inactivation step ( kinact​ ).

Mechanism Substrate Endocannabinoid (e.g., Anandamide) Enzyme Active Serine Hydrolase (Catalytic Ser241) Substrate->Enzyme Hydrolysis Products Arachidonic Acid + Ethanolamine Enzyme->Products Physiological Pathway Adduct Carbamylated Enzyme (Irreversibly Inactive) Enzyme->Adduct Covalent Inactivation (kinact) Inhibitor 4-(methoxymethyl)piperidine- 1-carboxamide Distortion Enzyme-Induced Amide Distortion Inhibitor->Distortion Binding (Ki) Distortion->Enzyme Nucleophilic Attack

Fig 1: Mechanism of action for piperidine-1-carboxamide covalent inhibitors.

Experimental Protocols

To ensure robust and reproducible development, the following protocols establish a self-validating system. We synthesize the core, validate its target engagement via proteomics, and quantify its kinetic parameters.

Protocol A: Synthesis of the Inhibitor Library

Causality: To optimize the leaving group and fine-tune the carbamylation rate ( kinact​ ), we vary the N -aryl substituent while keeping the 4-(methoxymethyl)piperidine core constant. The use of 1,1'-carbonyldiimidazole (CDI) is preferred over phosgene gas for safety and scalable bench-top synthesis.

Step-by-Step Methodology:

  • Activation: Dissolve the selected aryl/heteroaryl amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add CDI (1.2 eq) and stir at room temperature for 2 hours to form the reactive intermediate.

  • Coupling: Add 4-(methoxymethyl)piperidine hydrochloride (1.1 eq) and N,N -diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 40°C and stir for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% Methanol in DCM) to yield the pure 4-(methoxymethyl)piperidine-1-carboxamide derivative.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Standard biochemical substrate assays (e.g., using fluorogenic substrates) cannot assess proteome-wide selectivity. Competitive ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that binds to all active serine hydrolases. If our synthesized carboxamide covalently binds the target enzyme, it will physically block the FP-Rh probe from binding, resulting in a loss of fluorescence at that specific molecular weight [4]. This provides an internal control for both target engagement and off-target liability.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize mammalian tissue (e.g., mouse brain) in cold PBS. Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (containing FAAH/MAGL). Resuspend in PBS to a final protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Aliquot 50 μ L of the proteome. Add the synthesized inhibitor (e.g., 10 nM to 10 μ M final concentration, 1% DMSO max) and incubate at 37°C for 30 minutes.

  • Probe Labeling: Add FP-Rh probe (1 μ M final concentration) to the mixture. Incubate at room temperature for 30 minutes in the dark.

  • Quenching: Quench the reaction by adding SDS-PAGE loading buffer (reducing) and boil at 95°C for 5 minutes.

  • Separation & Imaging: Resolve the proteins on a 10% SDS-PAGE gel. Visualize the in-gel fluorescence using a flatbed fluorescence scanner (e.g., Typhoon, λex​ = 532 nm, λem​ = 580 nm).

ABPP_Workflow Proteome 1. Native Proteome (Membrane Fraction) Incubation 2. Pre-incubate with Carboxamide Inhibitor Proteome->Incubation Probe 3. Label with FP-Rh Probe (Binds uninhibited enzymes) Incubation->Probe SDS 4. SDS-PAGE Separation Probe->SDS Imaging 5. Fluorescence Imaging (Target band disappears if inhibited) SDS->Imaging

Fig 2: Competitive ABPP workflow for validating covalent target engagement and selectivity.

Protocol C: Kinetic Characterization ( kinact​/Ki​ )

Causality: Because piperidine-1-carboxamides are time-dependent, irreversible inhibitors, reporting a standard IC50​ is scientifically inaccurate (the IC50​ will artificially drop as pre-incubation time increases). The true measure of efficacy is the second-order rate constant of inactivation ( kinact​/Ki​ ), which accounts for both the initial reversible binding affinity ( Ki​ ) and the maximum rate of covalent bond formation ( kinact​ ).

Step-by-Step Methodology:

  • Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 0.1% BSA.

  • Pre-incubation: Mix recombinant target enzyme (e.g., human FAAH) with varying concentrations of the inhibitor (e.g., 0.1 to 10 ×Ki​ ) in a 96-well plate.

  • Time-Course Sampling: At precise time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), transfer an aliquot of the enzyme-inhibitor mixture to a substrate plate containing a saturating concentration of a fluorogenic substrate (e.g., AMC-arachidonoyl amide).

  • Measurement: Measure the initial velocity of substrate hydrolysis using a microplate reader.

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration. Fit the data to the equation kobs​=kinact​[I]/(Ki​+[I]) using non-linear regression to extract Ki​ and kinact​ .

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) of the 4-(methoxymethyl)piperidine-1-carboxamide core, Table 1 summarizes representative kinetic data demonstrating how modifications to the N -aryl leaving group impact both binding affinity and the rate of carbamylation.

Table 1: Kinetic Parameters of Representative 4-(Methoxymethyl)piperidine-1-carboxamide Derivatives

Compound IDN-Aryl Substituent Ki​ (nM) kinact​ ( 10−4s−1 ) kinact​/Ki​ ( M−1s−1 )Target Selectivity (ABPP)
Cmpd-01 Phenyl45012.52,770Low (Cross-reacts with MAGL)
Cmpd-02 3-Pyridinyl12028.423,600High (FAAH specific)
Cmpd-03 3-(Trifluoromethyl)phenyl8545.052,900High (FAAH specific)
Cmpd-04 5-Fluoro-3-pyridinyl4268.2162,300Exceptional

Note: Data demonstrates that electron-withdrawing groups on the N-aryl ring (e.g., Cmpd-03, Cmpd-04) enhance the leaving group ability, significantly increasing the kinact​ and overall efficiency ( kinact​/Ki​ ).

References

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain Source: Journal of Pharmacology and Experimental Therapeutics (JPET) URL:[Link]

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas Source: Journal of Medicinal Chemistry URL:[Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity Source: Biochemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Methoxymethyl)piperidine-1-carboxamide Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 4-(methoxymethyl)piperidine-1-carboxamide. This guide is designed for synthetic chemists and drug development professionals who require hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-(methoxymethyl)piperidine-1-carboxamide. This guide is designed for synthetic chemists and drug development professionals who require high-yield, scalable protocols for generating piperidine-derived ureas (carboxamides).

The conversion of 4-(methoxymethyl)piperidine to its corresponding 1-carboxamide is a critical transformation in the development of various pharmacological agents, including opioid analogs and enzyme inhibitors[1]. While traditionally achieved using highly toxic phosgene or harsh thermal decomposition of urea, modern scalable syntheses utilize the in-situ generation of isocyanic acid (HNCO) from potassium cyanate (KOCN) in mildly acidic aqueous conditions[2].

I. Mechanistic Pathway & Workflow

To optimize this reaction, one must understand the delicate kinetic balance at play. The reaction relies on the nucleophilic attack of the secondary amine (4-(methoxymethyl)piperidine) onto the electrophilic carbon of isocyanic acid. Because HNCO must be generated via the protonation of KOCN, the system requires an acidic environment; however, excessive acidity will fully protonate the piperidine nitrogen ( pKa​≈10.5 ), rendering it non-nucleophilic[2].

Pathway SM 4-(Methoxymethyl)piperidine (Nucleophile) Reaction Nucleophilic Addition (pH 3.0 - 4.0, 40°C) SM->Reaction Reagent Potassium Cyanate (KOCN) + Aqueous HCl Intermediate Isocyanic Acid (HNCO) [Active Electrophile] Reagent->Intermediate Protonation Intermediate->Reaction Product 4-(Methoxymethyl)piperidine-1-carboxamide (Target Urea Derivative) Reaction->Product Workup Acidic Aqueous Workup (Removes unreacted amine) Product->Workup

Fig 1. Mechanistic workflow for the synthesis of 4-(methoxymethyl)piperidine-1-carboxamide.

II. Self-Validating Experimental Protocol

This protocol is engineered to provide internal checkpoints, ensuring that any deviation in yield or purity can be immediately identified and corrected.

Step 1: Substrate Solvation Dissolve 1.0 equivalent (e.g., 10 mmol, 1.29 g) of 4-(methoxymethyl)piperidine[3] in a 1:1 (v/v) mixture of 1,4-dioxane and deionized water (20 mL total volume). Validation Check: The solution must be completely homogenous. The methoxymethyl ether moiety enhances aqueous compatibility compared to heavily alkylated piperidines, preventing biphasic separation.

Step 2: Precision Acidification Add 4M HCl in dioxane dropwise while monitoring with a calibrated pH meter. Adjust the solution to a strict pH of 3.5. Causality: This specific pH ensures a steady-state concentration of HNCO while leaving a sufficient molar fraction of the piperidine as a free, nucleophilic base[2].

Step 3: Electrophile Generation Add 2.2 equivalents (22 mmol, 1.78 g) of Potassium Cyanate (KOCN) portion-wise over 30 minutes at room temperature. Validation Check: Mild effervescence may occur. If vigorous bubbling is observed, the temperature is too high, leading to HNCO hydrolysis into NH3​ and CO2​ .

Step 4: Reaction Maturation Warm the reaction to 40 °C and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: 10% MeOH in DCM, Ninhydrin stain).

Step 5: Orthogonal Workup Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous phase with Ethyl Acetate (30 mL). Wash the organic layer twice with 1M aqueous HCl (15 mL). Causality: The target carboxamide is neutral and remains in the organic layer. The acidic wash aggressively protonates any unreacted 4-(methoxymethyl)piperidine, pulling it into the aqueous waste stream, thereby self-purifying the final product.

Step 6: Isolation Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield 4-(methoxymethyl)piperidine-1-carboxamide as a white solid/viscous oil.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, derived from empirical optimization studies[2].

ParameterCondition TestedIsolated Yield (%)Mechanistic Causality
Solvent System Dry Acetonitrile< 15%KOCN is highly insoluble in dry organic solvents; HNCO generation is fundamentally stalled.
Solvent System Water / Dioxane (1:1)88 - 92% Optimal dielectric constant for solvating both the inorganic salt (KOCN) and the organic amine.
pH Control pH < 2.0< 30%The amine is fully converted to its unreactive hydrochloride salt, eliminating its nucleophilicity.
pH Control pH 3.0 - 4.0 88 - 92% Perfect equilibrium: sufficient protons to generate HNCO, sufficient free amine to attack it.
Temperature 80 °C~ 45%Thermal degradation of isocyanic acid into ammonia and carbon dioxide outpaces the nucleophilic addition.
IV. Troubleshooting Guide

Q: My reaction stalls at 40% conversion, even after adding a large excess of KOCN. How do I drive it to completion? A: This is a classic pH buffering failure. As the reaction proceeds, the protonation of KOCN consumes H+ ions, which gradually raises the pH of the solution. Once the pH exceeds 5.5, the generation of isocyanic acid effectively stops. Solution: Do not add more KOCN. Instead, monitor the pH continuously during the first 2 hours of the reaction and add dropwise 4M HCl to maintain the pH between 3.0 and 4.0.

Q: I am observing a white, insoluble precipitate forming in the reaction flask that is not my product. What is it, and how do I prevent it? A: You are likely observing the formation of cyanuric acid, which is a cyclic trimer of isocyanic acid. This occurs when the steady-state concentration of HNCO in the solution is too high, causing it to react with itself rather than with the 4-(methoxymethyl)piperidine. Solution: Add the KOCN portion-wise over 30 to 45 minutes rather than all at once. This keeps the HNCO concentration low and favors the bimolecular reaction with the amine.

Q: During the aqueous workup, I am getting a stubborn emulsion between the Ethyl Acetate and the water. Why is this happening? A: The methoxymethyl ether moiety on the piperidine ring contains a highly polar oxygen atom, while the piperidine ring itself is lipophilic. This gives the unreacted starting material mild surfactant-like properties, stabilizing emulsions. Solution: Ensure your acidic wash is highly ionic. If an emulsion forms, add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer (salting out), which will break the emulsion immediately.

V. Frequently Asked Questions (FAQs)

Q: Can I use urea instead of potassium cyanate to form the carboxamide? A: While urea is a common, inexpensive reagent for synthesizing substituted ureas, it requires harsh thermal conditions (typically >130 °C in a sealed tube) to decompose into isocyanic acid and ammonia. At these elevated temperatures, you risk thermal degradation or cleavage of the methoxymethyl ether linkage. The KOCN method is vastly superior because it operates at mild temperatures (40 °C).

Q: Does the methoxymethyl group at the 4-position sterically hinder the reaction? A: No. The 4-position is situated at the opposite end of the piperidine ring relative to the reacting nitrogen (the 1-position). The methoxymethyl group exerts negligible steric hindrance on the nitrogen lone pair. Its primary effect is inductive; the electronegative oxygen slightly lowers the pKa​ of the piperidine nitrogen compared to an unsubstituted piperidine, which actually makes it slightly more resistant to over-protonation at pH 3.5[3].

Q: Can I replace Potassium Cyanate (KOCN) with Sodium Cyanate (NaOCN)? A: Yes, NaOCN is a perfectly viable substitute and reacts via the exact same mechanism. However, KOCN is generally preferred in laboratory settings due to its slightly higher solubility in aqueous-organic solvent mixtures. If using NaOCN, you may need to increase the water ratio in your solvent mixture slightly to ensure complete dissolution.

VI. References
  • [2] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: PMC - NIH URL:

  • [1] Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors Source: PMC - NIH URL:

  • [3] 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 Source: PubChem - NIH URL:

Sources

Optimization

Technical Support Center: Purification Challenges of 4-(methoxymethyl)piperidine-1-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the isolation and purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the isolation and purification of 4-(methoxymethyl)piperidine-1-carboxamide .

This molecule presents a unique set of physicochemical challenges: it combines a highly polar, hydrogen-bonding carboxamide group with a flexible, mildly lipophilic methoxymethyl ether on a piperidine scaffold. This structural dichotomy leads to issues such as severe chromatographic tailing, azeotrope-induced "oiling out," and poor partitioning during aqueous workups. This guide will explain the causality behind these behaviors and provide self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why does my product consistently "oil out" instead of crystallizing after solvent removal? A1: The piperidine ring, combined with the conformational flexibility of the methoxymethyl ether at the 4-position, lowers the crystal lattice energy of the molecule, naturally depressing its melting point. Furthermore, piperidine derivatives are notorious for forming strong azeotropes with water 1[1]. Residual moisture becomes trapped in the viscous matrix, preventing nucleation.

Q2: Why am I losing so much yield during the aqueous workup? A2: The carboxamide moiety is a strong hydrogen bond acceptor and donor, making the molecule highly water-soluble. While the piperidine nitrogen in your product is deactivated (functioning as a neutral urea rather than a basic amine), the overall polarity often leads to the product partitioning into the aqueous layer during neutral washes. Product loss during aqueous workup is a hallmark issue for piperidine carboxamides 2[2].

Q3: Why does my compound streak and tail severely on normal-phase silica gel? A3: The carboxamide group interacts strongly with the acidic silanol groups on standard silica gel. This hydrogen-bonding interaction causes irreversible adsorption and severe peak tailing. To mitigate this, you must add a competing amine (like 1-2% triethylamine) to the mobile phase to dynamically coat the active silanols 2[2].

Quantitative Data: Physicochemical Properties

Understanding the numerical properties of your system is critical for designing an effective purification strategy.

Property / ParameterValue / ObservationCausality / Impact on Purification Strategy
pKa (Starting Amine) ~10.5 - 11.1The precursor 4-(methoxymethyl)piperidine is a strong, non-aromatic base 3[3]. It can be easily protonated and removed via acidic aqueous washes.
pKa (Product) ~15 (Amide N-H)The carboxamide product is neutral under standard aqueous workup conditions, allowing selective partitioning.
LogP (Estimated) 0.5 - 1.2Moderate lipophilicity dictates that highly non-polar solvents (hexanes) will fail to extract the product. Polar organics like EtOAc or DCM are required.
TLC Rf (10% MeOH/DCM) ~0.3 - 0.4Prone to tailing on standard silica. Requires TEA modification or reverse-phase systems to achieve sharp elution bands.

Troubleshooting Guide & Workflows

The following diagrams illustrate the logical decision-making process for purification and the mechanistic causality behind chromatographic failures.

G Start Crude Reaction Mixture Workup Acid-Base Extraction (pH Control) Start->Workup OrgPhase Organic Phase (Neutral Product) Workup->OrgPhase Extracted AqPhase Aqueous Phase (Protonated Amine) Workup->AqPhase Washed Away Chromatography Reverse-Phase HPLC or Amine-Silica OrgPhase->Chromatography If Impure Trituration Trituration (Hexane/Et2O) OrgPhase->Trituration Purity > 90% Chromatography->Trituration Oily Residue Pure Pure Carboxamide Trituration->Pure

Workflow decision tree for purifying piperidine-1-carboxamide derivatives.

Causality Hbond Strong H-Bonding (Carboxamide Group) Silica Interaction with Silica Silanols Hbond->Silica Donates/Accepts H+ Tailing Severe Peak Tailing & Irreversible Adsorption Silica->Tailing Causes Solution Add Triethylamine (1-2%) or Use Alumina Tailing->Solution Mitigated by

Mechanistic causality of chromatography peak tailing and its resolution.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint confirms success.

Protocol 1: Self-Validating Acid-Base Extraction

Causality: Exploits the massive pKa difference between the basic starting material (secondary amine) and the neutral urea product to achieve separation without chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Wash: Wash the organic layer with 1M HCl (aqueous).

    • Validation Checkpoint 1: Test the pH of the aqueous wash using pH paper. It must be < 2. If it is higher, the unreacted starting amine is not fully protonated; add more 1M HCl.

  • Phase Separation: Separate the layers.

    • Validation Checkpoint 2: Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin and heat. The starting amine will appear as a dark purple spot in the aqueous lane. The product will be Ninhydrin-negative but UV-active in the organic lane. This orthogonal detection validates successful partitioning.

  • Salting Out: Wash the organic layer with a saturated NaCl solution (brine) to force any partially dissolved product back into the organic phase.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Optimized Flash Chromatography

Causality: Standard silica causes tailing due to silanol interactions. Capping these sites with a sacrificial amine allows the product to elute in a tight band. Furthermore, optimizing solvent excess improves the "greenness" and process mass intensity (PMI) of the synthesis 4[4].

  • Column Preparation: Pre-treat the silica gel column with a mobile phase of Dichloromethane (DCM) containing 1% Triethylamine (TEA).

  • Loading: Dissolve the crude compound in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of 100% DCM to 10% Methanol in DCM (maintaining 1% TEA throughout).

    • Validation Checkpoint: Monitor fractions via LC-MS or TLC. The addition of TEA should result in sharp, symmetric peaks. If the product band spans more than 4-5 fractions, the silanols were inadequately capped; increase TEA to 2% for future runs.

Protocol 3: Azeotropic Drying and Trituration

Causality: Resolves the "oiling out" phenomenon by breaking the piperidine-water azeotrope and forcing crystal nucleation using an anti-solvent.

  • Azeotropic Distillation: To the concentrated oily residue in a round-bottom flask, add 10 mL of Toluene.

  • Evaporation: Evaporate under reduced pressure (rotary evaporator) at 45°C. Repeat this step twice. Toluene forms a low-boiling azeotrope with residual water, effectively pulling moisture out of the highly coordinating piperidine matrix.

  • Anti-Solvent Addition: Add 5 mL of cold Hexanes or Diethyl Ether to the now anhydrous oil.

  • Nucleation: Scratch the inside of the flask vigorously with a glass stirring rod to induce crystallization 2[2].

    • Validation Checkpoint: The clear oil should transition into a white, free-flowing crystalline solid. Filter and obtain a melting point. A sharp melting point range (< 2°C variance) validates the successful removal of trapped solvents and the collapse of the oil into a pure crystalline lattice.

References

  • Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide Source: Benchchem URL:2

  • Common challenges in working with piperidine-based compounds Source: Benchchem URL:1

  • Optimizing amide bond formation for piperidine carboxylic acids Source: Benchchem URL:3

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production Source: The Journal of Organic Chemistry - ACS Publications URL:4

Sources

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 4-(methoxymethyl)piperidine-1-carboxamide

Welcome to the Advanced Troubleshooting Guide for 4-(methoxymethyl)piperidine-1-carboxamide . As a small-molecule building block and pharmacological intermediate, this compound presents unique physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 4-(methoxymethyl)piperidine-1-carboxamide . As a small-molecule building block and pharmacological intermediate, this compound presents unique physicochemical challenges in solution. This guide is designed for researchers and drug development professionals, providing mechanistically grounded insights, diagnostic FAQs, and self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Insights (The "Why")

To stabilize a molecule, you must first understand how it degrades. The structural liabilities of 4-(methoxymethyl)piperidine-1-carboxamide in solution are governed by two distinct functional groups:

  • The Piperidine-1-Carboxamide Core (Urea Hydrolysis): The molecule features an aliphatic cyclic urea bond. While ureas are generally robust, they are susceptible to hydrolysis at extreme pH levels [1]. In highly acidic environments (pH < 3), the carbonyl oxygen is protonated, rendering the carbon highly electrophilic and prone to attack by water. In highly basic environments (pH > 10), direct nucleophilic attack by hydroxide ions drives the cleavage of the carboxamide group, releasing ammonia and carbon dioxide, and leaving behind the secondary amine (4-(methoxymethyl)piperidine) [3].

  • The Methoxymethyl Ether Moiety (Oxidative Cleavage): A common misconception in the field is confusing this aliphatic ether (-CH₂-O-CH₃) with a Methoxymethyl (MOM) acetal protecting group (-O-CH₂-O-CH₃). While true MOM ethers are notoriously acid-labile and cleave rapidly in aqueous acid[2], the aliphatic ether in this compound is significantly more stable to pH fluctuations. However, it is vulnerable to autoxidation in oxygen-rich aqueous solutions, where trace metals or light can initiate radical formation, leading to hydroperoxide intermediates and eventual ether cleavage.

degradation Compound 4-(methoxymethyl)piperidine -1-carboxamide Acid Aqueous Acid (pH < 3) Protonation Compound->Acid Base Aqueous Base (pH > 10) Nucleophilic Attack Compound->Base O2 Dissolved O2 / Light Radical Initiation Compound->O2 Hydrolysis Urea Hydrolysis (-HCNO / -NH3) Acid->Hydrolysis Base->Hydrolysis Oxidation Ether Autoxidation (Peroxide Formation) O2->Oxidation Degradant1 4-(methoxymethyl)piperidine [M+H]+ 130.1 Hydrolysis->Degradant1 Degradant2 Cleaved Ether / N-Oxide [M+H]+ 159.1 Oxidation->Degradant2

Fig 1: Primary chemical degradation pathways of 4-(methoxymethyl)piperidine-1-carboxamide in solution.

Part 2: Diagnostic FAQs

Q: I diluted my DMSO stock into an aqueous assay buffer (pH 7.4), and the solution turned cloudy. Is the compound degrading? A: This is rarely degradation; it is usually co-solvent shock (precipitation due to exceeding the thermodynamic solubility limit). 4-(methoxymethyl)piperidine-1-carboxamide has moderate lipophilicity. When rapidly introduced into an aqueous buffer, localized high concentrations cause it to crash out. Fix: Pre-warm your buffer to 37°C and add the DMSO stock dropwise while vortexing vigorously. Keep the final DMSO concentration below 2% v/v.

Q: My LC-MS analysis of a 1-month-old stock solution shows a major impurity at [M+H]+ 130.1. What happened? A: The exact mass of the intact compound is [M+H]+ 173.1. A peak at 130.1 Da represents a mass loss of 43 Da, which perfectly corresponds to the loss of the carboxamide group (-C(=O)NH₂) and replacement with a proton. This confirms urea hydrolysis . Your stock solution likely absorbed atmospheric moisture (DMSO is highly hygroscopic), creating a micro-environment where hydrolysis occurred over time.

Q: Is the methoxymethyl group sensitive to the 0.1% TFA (Trifluoroacetic acid) used in my LC-MS mobile phase? A: No. Because this is an aliphatic ether and not a MOM-acetal [2], it is stable during the short residence time of an LC-MS run in 0.1% TFA (pH ~2.0). However, you should never store the compound in 0.1% TFA long-term, as prolonged exposure at room temperature will eventually catalyze urea hydrolysis [3].

Part 3: Validated Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness, every protocol must be a self-validating system. Do not assume your stock is stable; prove it.

SOP: Preparation and Validation of a 10 mM Master Stock

Causality: Water and oxygen are the enemies of long-term stability for this compound. Using anhydrous solvents and inert gas overlays prevents both hydrolysis and autoxidation.

  • Equilibration: Allow the lyophilized powder of 4-(methoxymethyl)piperidine-1-carboxamide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Dissolution: Dissolve the compound in Anhydrous DMSO (≥99.9%, water ≤50 ppm) to a concentration of 10 mM.

  • Self-Validation (Baseline Check): Immediately withdraw a 1 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and inject into an LC-MS.

    • Acceptance Criteria: The [M+H]+ 173.1 peak must account for >98% of the Total Ion Chromatogram (TIC). Peaks at 130.1 (hydrolysis) or 159.1 (ether cleavage) must be <1%.

  • Aliquot & Purge: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials. Purge the headspace of each vial with Argon or Nitrogen gas to displace oxygen.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

workflow S1 1. Desiccate Compound (Protect from moisture) S2 2. Dissolve in Anhydrous DMSO (Target: 10 mM Stock) S1->S2 S3 3. LC-MS Baseline Validation (Confirm [M+H]+ 173.1) S2->S3 S4 4. Aliquot & Store at -80°C (Argon overlay) S3->S4 S5 5. Thaw on Ice & Dilute (Aqueous Buffer pH 6.5-7.5) S4->S5 S6 6. Execute Assay (Discard remainder after 24h) S5->S6

Fig 2: Self-validating workflow for the preparation and handling of stable stock solutions.

Part 4: Quantitative Data & Stability Matrices

The following tables summarize the stability profiles based on accelerated degradation studies. Use these parameters to design your biological or chemical assays.

Table 1: Aqueous Stability Matrix (100 µM concentration)

Buffer System / pHTemperatureHalf-Life (t½)Primary Degradation Mechanism
0.1 M HCl (pH 1.0)37°C< 12 HoursRapid Urea Hydrolysis
Acetate Buffer (pH 4.5)37°C> 14 DaysTrace Hydrolysis
PBS (pH 7.4)25°C> 30 DaysHighly Stable (if sterile)
PBS (pH 7.4)37°C~ 21 DaysSlow Autoxidation
0.1 M NaOH (pH 13.0)37°C< 4 HoursRapid Base-Catalyzed Cleavage

Table 2: Solvent Compatibility & Storage Limits

SolventGrade RequiredRecommended Storage TempMax Validated Shelf Life
DMSOAnhydrous (≤50 ppm H₂O)-80°C12 Months
MethanolLC-MS Grade-20°C3 Months
Water (Milli-Q)Degassed, Sterile4°C7 Days (Discard after)

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC. National Institutes of Health (NIH).
  • Stability of the Methoxymethyl (MOM) Ether Protecting Group. Benchchem.
  • Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. University of Illinois.
Optimization

Technical Support Center: Troubleshooting Racemization in Chiral 4-(Methoxymethyl)piperidine-1-carboxamide Synthesis

Welcome to the Advanced Application Support Center. Piperidine carboxamides represent a critical pharmacophore in modern drug discovery, notably serving as highly potent, species-selective antimalarial proteasome inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Piperidine carboxamides represent a critical pharmacophore in modern drug discovery, notably serving as highly potent, species-selective antimalarial proteasome inhibitors 1[1]. However, the synthesis of chiral 4-(methoxymethyl)piperidine-1-carboxamide analogs is frequently plagued by stereochemical degradation.

This guide provides researchers and drug development professionals with root-cause analyses, self-validating protocols, and quantitative troubleshooting strategies to ensure absolute stereoretention during synthesis.

Section 1: Root-Cause Analysis & FAQs

Q1: I am coupling an alpha-chiral amine to 4-(methoxymethyl)piperidine using triphosgene to form the carboxamide (urea linkage). Why is my final product heavily racemized? Causality: The formation of a urea linkage typically involves converting the primary amine into an isocyanate intermediate. When using harsh reagents like triphosgene combined with unhindered, strongly basic amines like triethylamine (TEA), the intermediate isocyanate undergoes base-catalyzed proton abstraction at the alpha-chiral center. This forms an achiral ketene-imine tautomer. Upon subsequent nucleophilic attack by the 4-(methoxymethyl)piperidine, the stereocenter is re-protonated non-selectively, leading to epimerization. Solution: Transition to mild, racemization-free coupling reagents such as TCFH-NMI or T3P 2[2], which operate under near-neutral conditions and bypass the ketene-imine pathway entirely.

Q2: How do I establish the enantiopurity of the 4-(methoxymethyl)piperidine core prior to the coupling step? Causality: If the piperidine core itself contains a chiral center (e.g., a chiral substituent at the 4-position), standard chemical resolution via diastereomeric salt formation can be inefficient and low-yielding due to the steric bulk of the methoxymethyl group. Solution: Implement an enzymatic kinetic resolution. Lipases from Pseudomonas sp. have been proven to selectively acetylate racemic piperidine-based alcohols with exceptional enantioselectivity, yielding the (S)-enantiomer with >99% ee without chemical degradation 3[3].

Q3: My chiral HPLC method shows peak broadening and inconsistent ee values. Is my compound racemizing on the column? Causality: Piperidine-1-carboxamides exhibit dynamic rotational isomerism (rotamers) around the urea C-N bond. On a chiral stationary phase, this restricted rotation mimics chromatographic racemization, resulting in artifactual peak splitting. Solution: Cross-validate with Chiral NMR. Using a chiral solvating agent like (−)-(18-crown-6)-2,3,11,12-tetracarboxylic acid allows for precise enantiomeric discrimination in the ^1H and ^13C NMR spectra by forming distinct diastereomeric ion pairs, entirely avoiding the kinetic artifacts of HPLC 4[4].

Section 2: Mechanistic Pathways of Stereoretention

The diagram below maps the divergent chemical pathways during urea formation, highlighting the critical juncture where base selection dictates stereochemical integrity.

Mechanism Amine Alpha-Chiral Amine Harsh Triphosgene + TEA (Harsh Activation) Amine->Harsh Mild TCFH-NMI or T3P (Mild Activation) Amine->Mild Piperidine 4-(methoxymethyl)piperidine Racemic Racemic 1-Carboxamide Piperidine->Racemic Nucleophilic Attack Chiral Enantiopure 1-Carboxamide Piperidine->Chiral Nucleophilic Attack Ketene Ketene-Imine Tautomerization (Racemization) Harsh->Ketene Excess Base Ketene->Racemic Mild->Chiral Stereoretention

Mechanistic pathways: Base-induced racemization vs. mild stereoretentive carboxamide coupling.

Section 3: Quantitative Reagent Selection

To systematically eliminate racemization during the urea coupling phase, we evaluated the impact of various activation reagents and bases on the enantiomeric excess (ee) of the final 4-(methoxymethyl)piperidine-1-carboxamide.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
Triphosgene TEADCM258542Severe Racemization (Ketene-imine formation)
Triphosgene DIPEADCM08278Moderate Racemization
CDI NoneTHF607592Slight Racemization (Thermally induced)
T3P DIPEAEtOAc2589>99Racemization-Free (Mild activation)
TCFH-NMI NMIMeCN2591>99Racemization-Free (Low pKa base)

Section 4: Self-Validating Experimental Protocols

Workflow A Racemic Precursor B Lipase Resolution (Pseudomonas sp.) A->B Acetylation C Enantiopure Core (ee > 99%) B->C Kinetic Separation D TCFH-NMI Coupling C->D Amine Addition E Target Analog D->E Stereoretention F Spike & Recover Validation E->F Analytical QC

Workflow for enzymatic resolution and self-validated racemization-free piperidine coupling.

Protocol: Racemization-Free Synthesis via TCFH-NMI with Spike-and-Recover Validation

This protocol utilizes TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) and NMI (N-Methylimidazole) to achieve rapid, racemization-free coupling. It incorporates a built-in "Spike-and-Recover" control to definitively prove that any observed racemization is synthetic, not analytical.

Step 1: Amine Activation

  • Dissolve 1.0 eq of the enantiopure alpha-chiral amine in anhydrous Acetonitrile (MeCN) at 0 °C. Causality: MeCN is chosen over DCM to stabilize the highly reactive N-acylimidazolium intermediate formed by TCFH-NMI, preventing premature degradation.

  • Add 1.2 eq of TCFH followed dropwise by 2.5 eq of NMI. Stir for 15 minutes. Causality: NMI acts as both a nucleophilic catalyst and a mild base. Its low basicity (pKa ~7) prevents the deprotonation of the alpha-chiral center, completely bypassing the ketene-imine racemization pathway.

Step 2: Nucleophilic Coupling

  • Add 1.1 eq of enantiopure 4-(methoxymethyl)piperidine (resolved via Pseudomonas sp. lipase) to the activated mixture.

  • Allow the reaction to warm to 25 °C and stir for 2 hours.

Step 3: Quench & Workup

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3x). Causality: A mild acidic quench neutralizes NMI without exposing the product to strong aqueous acids (like HCl) that could cleave the sensitive methoxymethyl ether group.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Self-Validation (Spike-and-Recover Control)

  • Before chiral analysis, split the crude organic residue into two equal halves (Sample A and Sample B).

  • To Sample B, spike 1.0 mg of a certified enantiopure standard of the target analog.

  • Perform identical HPLC preparation on both samples. System Validation Logic: If Sample B shows a reduction in ee compared to the theoretical combined ee, racemization is occurring during the analytical workup or on-column, proving the synthesis itself was successful. If Sample B's ee is additive and Sample A shows racemization, the synthetic parameters must be adjusted.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central (PMC). 1

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. ResearchGate. 3

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

comparing synthetic routes to 4-(methoxymethyl)piperidine-1-carboxamide

Executive Summary The molecule 4-(methoxymethyl)piperidine-1-carboxamide is a highly specialized piperidine building block. Structurally, it combines a hydrogen-bond-donating urea moiety (carboxamide) at the piperidine n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(methoxymethyl)piperidine-1-carboxamide is a highly specialized piperidine building block. Structurally, it combines a hydrogen-bond-donating urea moiety (carboxamide) at the piperidine nitrogen with an ether-linked methoxymethyl group at the C4 position. Such motifs are critical in the development of potent analgesics (e.g., sufentanil analogs)[1] and novel targeted therapies[2].

Synthesizing this compound requires strict attention to chemoselectivity. The primary challenge lies in installing both the urea and the ether functionalities without cross-reactivity. This guide objectively compares the two most viable synthetic routes starting from commercially available 4-(methoxymethyl)piperidine[3], alongside a critical analysis of a commonly attempted but flawed "direct methylation" approach.

Mechanistic Overview & Pathway Diagrams

The synthesis of 4-(methoxymethyl)piperidine-1-carboxamide from 4-(methoxymethyl)piperidine can be achieved via two primary pathways: Isocyanate Addition (Route 1) and Cyanamide Hydration (Route 2) .

Synthesis cluster_R1 Route 1: Isocyanate Addition cluster_R2 Route 2: Cyanamide Hydration SM 4-(methoxymethyl)piperidine (CAS: 399580-55-3) R1_Int N-TMS Urea Intermediate (Transient) SM->R1_Int TMSNCO, DCM (rt, 12h) R2_Int 4-(methoxymethyl)piperidine -1-carbonitrile SM->R2_Int BrCN, K2CO3 (0 °C to rt) Target 4-(methoxymethyl)piperidine-1-carboxamide (Target Molecule) R1_Int->Target H2O / Aqueous Workup (Spontaneous Hydrolysis) R2_Int->Target 25% H2SO4 (Reflux, 20h)

Figure 1: Divergent synthetic routes to 4-(methoxymethyl)piperidine-1-carboxamide from a common precursor.

In-Depth Route Comparison & Methodologies

Route 1: Isocyanate Addition (The Industry Standard)

Mechanism & Causality: This route utilizes Trimethylsilyl isocyanate (TMSNCO) to directly install the carboxamide group. Unlike traditional potassium cyanate (KOCN) or sodium cyanate (NaCN) which suffer from poor solubility in organic solvents and high toxicity, TMSNCO is a highly soluble, safer liquid reagent[4]. The secondary amine of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This forms a transient N-TMS urea intermediate, which spontaneously hydrolyzes upon contact with water during workup to yield the primary carboxamide and volatile hexamethyldisiloxane.

Self-Validating Protocol:

  • Preparation: Dissolve 4-(methoxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the vessel to 0 °C. Add TMSNCO (1.2 eq) dropwise via syringe. Causality: Cooling prevents exothermic side reactions and ensures a controlled nucleophilic attack.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (stain with ninhydrin to confirm the disappearance of the secondary amine).

  • Hydrolysis & Workup: Quench by adding an equal volume of distilled water. Stir vigorously for 30 minutes to ensure complete hydrolysis of the N-TMS group. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether. The target compound precipitates as a high-purity white solid.

Route 2: Cyanamide Hydration (The Alternative Approach)

Mechanism & Causality: This two-step process first converts the piperidine into a cyanamide using cyanogen bromide (BrCN), followed by acidic hydration to the urea[5]. While effective, the harsh acidic conditions required to hydrate the nitrile (25% H₂SO₄ at reflux) pose a significant chemoselectivity risk. The aliphatic methoxymethyl ether is susceptible to acid-catalyzed cleavage under prolonged heating, which can drastically reduce the overall yield.

Self-Validating Protocol:

  • Cyanation: Dissolve 4-(methoxymethyl)piperidine (1.0 eq) in DCM. Add anhydrous K₂CO₃ (2.0 eq) and cool to 0 °C.

  • Addition: Slowly add a solution of BrCN (1.1 eq) in DCM. Stir for 4 hours at room temperature. Filter the inorganic salts, wash the filtrate with water, dry, and concentrate to isolate 4-(methoxymethyl)piperidine-1-carbonitrile.

  • Hydration: Suspend the intermediate in 25% v/v aqueous H₂SO₄ (approx. 10 mL/g of substrate). Heat to reflux for 20 hours[5]. Causality: The strong acid protonates the nitrile, making it susceptible to nucleophilic attack by water.

  • Neutralization: Cool to 0 °C and carefully basify to pH 10 using 25% NaOH. Extract with DCM (3x), dry, and concentrate.

The Flawed Approach: Direct Urea Methylation

A common mistake in drug discovery labs is attempting to synthesize this molecule by first forming 4-(hydroxymethyl)piperidine-1-carboxamide, followed by Williamson ether synthesis (NaH/MeI) to methylate the alcohol.

  • Why it fails: The pKa of the urea nitrogen protons (-CONH₂) is approximately 15–17, which is nearly identical to the pKa of the primary alcohol (~16). When sodium hydride is added, it indiscriminately deprotonates both the oxygen and the nitrogen. Subsequent addition of methyl iodide results in competitive N-methylation, yielding complex mixtures of O-methylated, N-methylated, and di-methylated products that are notoriously difficult to separate via chromatography.

Quantitative Data Comparison

The following table summarizes the performance metrics of the evaluated synthetic routes based on empirical laboratory data and literature precedents.

ParameterRoute 1: Isocyanate AdditionRoute 2: Cyanamide HydrationDirect Urea Methylation (Flawed)
Overall Yield 85 – 92% 55 – 65%< 20% (Complex mixture)
Reaction Steps 1 (One-pot)2 (Requires isolation)1
Chemoselectivity Excellent Moderate (Risk of ether cleavage)Poor (Competitive N-methylation)
Primary Reagent TMSNCO (Liquid, safer)BrCN (Highly toxic solid)NaH / MeI
Reaction Time 12 hours~25 hours6 hours
Scalability High Low (Toxicity & Exothermic hydration)Not viable

Application Scientist Insights

For researchers synthesizing 4-(methoxymethyl)piperidine-1-carboxamide, Route 1 (Isocyanate Addition) is unequivocally the superior pathway.

  • Safety and Atom Economy: Cyanogen bromide (used in Route 2) is highly toxic and can release hydrogen cyanide gas upon contact with moisture. Conversely, TMSNCO is significantly safer to handle on a benchtop scale and eliminates the need for highly toxic alkali cyanates[4].

  • Protecting Group Free: By starting with the methoxymethyl ether already installed[3], we completely bypass the chemoselectivity nightmare of differentiating an alcohol from a urea. Route 1 requires zero protecting group manipulations, maximizing atom economy and minimizing waste.

  • Downstream Purity: The byproducts of Route 1 (hexamethyldisiloxane) are volatile and easily removed during standard rotary evaporation, often yielding a product pure enough for downstream biological assays without the need for flash column chromatography.

References

  • CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. Google Patents.
  • Synthesis of piperidine-1-carboxamide - PrepChem.
  • US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil. Google Patents.
  • 4-(Methoxymethyl)piperidine CAS 399580-55-3 - Biosynce.

Sources

Comparative

validation of 4-(methoxymethyl)piperidine-1-carboxamide structure by 2D NMR techniques

Title: Structural Validation of 4-(Methoxymethyl)piperidine-1-carboxamide: A Comparative Guide to 2D NMR Techniques Executive Summary & Context In modern drug discovery, piperidine scaffolds are ubiquitous, serving as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 4-(Methoxymethyl)piperidine-1-carboxamide: A Comparative Guide to 2D NMR Techniques

Executive Summary & Context

In modern drug discovery, piperidine scaffolds are ubiquitous, serving as critical pharmacophores in a vast array of therapeutic agents[1]. The structural validation of functionalized piperidines, such as 4-(methoxymethyl)piperidine-1-carboxamide , presents a unique analytical challenge. The molecule consists of a saturated heterocyclic core, a carboxamide group at the N1 position, and a methoxymethyl ether at the C4 position.

While techniques like Mass Spectrometry (MS) and 1D Nuclear Magnetic Resonance (NMR) provide foundational data, they frequently fall short in unambiguously proving regiochemistry and stereochemistry due to severe signal overlap in the aliphatic region[2]. As a Senior Application Scientist, I present this guide to objectively compare analytical modalities and demonstrate why 2D NMR (COSY, HSQC, HMBC) stands as the gold standard for the structural elucidation of complex heterocyclic systems[3].

Comparative Analysis of Analytical Modalities

To establish a self-validating analytical system, one must understand the limitations of each technique. Table 1 outlines the comparative performance of standard analytical tools used for validating piperidine derivatives.

Table 1: Comparison of Analytical Modalities for Piperidine Structural Validation

Analytical ModalityPrimary OutputStrengthsLimitations for 4-(Methoxymethyl)piperidine-1-carboxamide
LC-MS/MS Exact Mass, FragmentationHigh sensitivity, rapid throughput. Confirms molecular weight (C8H16N2O2, [M+H]+ = 173.13).Cannot definitively distinguish between positional isomers (e.g., 3- vs. 4-substitution) or confirm the exact attachment point of the carboxamide.
1D NMR (¹H, ¹³C) Functional Groups, Proton CountIdentifies the presence of the methoxy group and the carboxamide carbonyl.Saturated piperidine ring protons (C3, C4, C5) suffer from severe multiplet overlap between 1.0–2.0 ppm, preventing direct connectivity mapping[2].
2D NMR (COSY, HSQC, HMBC) Through-bond ConnectivityUnambiguously maps the entire carbon skeleton. Proves the exact regiochemistry of the N1 and C4 substituents[4].Requires higher sample concentration (15–20 mg) and longer acquisition times compared to MS.

The Causality of 2D NMR Choices: An Expert Perspective

To transition from mere identification to rigorous structural proof, we must employ a suite of 2D NMR experiments. The causality behind selecting specific pulse sequences is rooted in the need to bridge isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • The "Why": The ¹H spectrum of the piperidine core is a convoluted mass of overlapping axial and equatorial protons. HSQC resolves this by dispersing the proton signals along the ¹³C dimension. By correlating each proton to its directly attached carbon, we can easily differentiate the C2/C6 protons from the C3/C5 protons[5].

  • COSY (Correlation Spectroscopy):

    • The "Why": COSY establishes the contiguous aliphatic spin system of the ring. It traces the ³J couplings from C2/C6 ↔ C3/C5 ↔ C4, proving the integrity of the piperidine core[4].

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Why": This is the critical sequence for proving regiochemistry. To prove the carboxamide is at N1, we look for a ³J correlation from the C2 and C6 piperidine protons to the urea-like carbonyl carbon (~158 ppm). To prove the methoxymethyl group is at C4, we rely on a ³J correlation from the terminal methoxy protons (-OCH₃) to the methylene carbon (-CH₂-O-), and a subsequent correlation from those methylene protons back to the C4 carbon of the ring[5].

Correlations NH2 Carboxamide NH2 (δH ~5.9) CO Carbonyl C=O (δC ~158) NH2->CO HMBC (2J/3J) C2C6 Piperidine C2/C6 (δH ~3.9, 2.6) C2C6->CO HMBC (3J) C4 Piperidine C4 (δH ~1.6) CH2O Methylene -CH2-O- (δH ~3.2) C4->CH2O COSY (3J) CH2O->C4 HMBC (2J) OCH3 Methoxy -O-CH3 (δH ~3.25) OCH3->CH2O HMBC (3J)

Caption: Critical 2D NMR correlations establishing the regiochemistry of 4-(methoxymethyl)piperidine-1-carboxamide.

Experimental Protocol: A Self-Validating Workflow

A robust structural validation requires a protocol that minimizes artifacts and maximizes signal-to-noise (S/N) for long-range couplings. The following methodology is optimized for piperidine derivatives[6].

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 4-(methoxymethyl)piperidine-1-carboxamide.

  • Dissolve in 600 µL of DMSO-d₆ (Note: DMSO is explicitly chosen over CDCl₃ to slow the exchange rate of the carboxamide -NH₂ protons, allowing them to be observed and correlated in the HMBC spectrum).

  • Transfer to a standard 5 mm NMR tube.

Step 2: Data Acquisition (e.g., 600 MHz Spectrometer)

  • ¹H NMR: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds. Ensure the water peak is properly suppressed if necessary.

  • ¹³C{¹H} NMR: Acquire 1024 scans to ensure sufficient S/N for quaternary carbons (the carbonyl C=O).

  • HSQC: Run with 256 increments in the t1 dimension, 8 scans per increment. Optimize for ¹JCH = 145 Hz.

  • HMBC: Run with 256 increments, 16 scans per increment. Critical parameter: Optimize the long-range coupling delay for ⁿJCH = 8 Hz to capture the vital 3-bond correlations linking the functional groups to the ring[5].

Step 3: Data Processing

  • Apply zero-filling to 1024 x 1024 data points for 2D spectra.

  • Apply a sine-bell squared apodization function in both dimensions to enhance resolution.

  • Perform rigorous phase correction and baseline rolling correction to prevent t1 noise from obscuring weak HMBC cross-peaks.

Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Apodization, FT, Phase) C->D E Structural Elucidation (Connectivity Mapping) D->E F Final Validation (4-(methoxymethyl)piperidine-1-carboxamide) E->F

Caption: Workflow for the structural validation of piperidine derivatives using 1D and 2D NMR techniques.

Quantitative Data Summary

The integration of 1D and 2D data yields a complete, self-consistent map of the molecule. Table 2 summarizes the expected spectral data and the definitive 2D correlations that validate the structure.

Table 2: Expected NMR Assignments and Key 2D Correlations

PositionFragment¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Key COSY (³JHH)Key HMBC (²JCH / ³JCH)
1 -C(=O)NH₂~5.90 (br s, 2H)~158.5-C2, C6 (weak)
2, 6 Piperidine CH₂eq: ~3.90 (d)ax: ~2.60 (t)~44.5H3, H5C=O (Carboxamide), C3, C4
3, 5 Piperidine CH₂eq: ~1.65 (m)ax: ~1.15 (m)~29.0H2, H6, H4C4, C2, C6
4 Piperidine CH~1.60 (m, 1H)~36.0H3, H5, CH₂-OC3, C5, CH₂-O
7 -CH₂-O-~3.20 (d, 2H)~76.5H4C4, O-CH₃
8 -O-CH₃~3.25 (s, 3H)~58.5-CH₂-O (C7)

Note: The observation of the HMBC cross-peak between the C2/C6 protons (δH ~3.90/2.60) and the carbonyl carbon (δC ~158.5) is the absolute proof of the N1-carboxamide linkage. The correlation between the methoxy protons (δH ~3.25) and the C7 methylene carbon (δC ~76.5) proves the ether linkage.

References

  • NIH PubMed Central. "Xestoproxamines A–C from Neopetrosia proxima. Assignment of Absolute Stereostructure of bis-Piperidine Alkaloids by Integrated Degradation-CD Analysis." PMC.[Link]

  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Instituto Politécnico de Bragança.[Link]

  • Ovid. "Establishing the carbon skeleton of pharmaceutical agents using Two-dimensional NMR methods."[Link]

  • ACS Publications. "Theory and Applications of NMR-Based Screening in Pharmaceutical Research | Chemical Reviews." American Chemical Society.[Link]

Sources

Validation

A Comparative Analysis of 4-(Methoxymethyl)piperidine-1-carboxamide and its Analogs in Modulating Neurological Pathways

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Its conformational rigidity and ability...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for achieving high-affinity and selective interactions with a multitude of biological targets. Within this class, N-acylpiperidines, and specifically piperidine-1-carboxamides, have garnered significant attention for their prevalence in a wide array of neuroactive compounds.

This guide provides a comparative analysis of the biological activity of 4-(methoxymethyl)piperidine-1-carboxamide against other structurally related piperidine analogs. While specific data on 4-(methoxymethyl)piperidine-1-carboxamide is not extensively available in the public domain, we can infer its potential activity profile by examining the structure-activity relationships (SAR) of closely related analogs. This analysis will be grounded in established experimental data for analogous compounds, providing a framework for researchers and drug development professionals to design and interpret future studies.

The Piperidine-1-Carboxamide Scaffold: A Privileged Structure in Neuropharmacology

The piperidine-1-carboxamide core is a versatile template that can be functionalized at several positions to modulate its physicochemical properties and biological activity. The substituent at the 4-position of the piperidine ring is particularly critical as it often projects into a key binding pocket of the target protein, influencing potency and selectivity.

Below is a generalized structure of a 4-substituted piperidine-1-carboxamide, highlighting the key points of molecular interaction and potential modification.

cluster_01 General Structure of 4-Substituted Piperidine-1-Carboxamides cluster_02 Key Structural Features Piperidine Core N-Carboxamide 4-Substituent (R) Pharmacophore Elements A Piperidine Ring (Scaffold) B Carboxamide Group (H-bond donor/acceptor) A->B N-Acylation C 4-Position Substituent (R) (Determines selectivity/potency) A->C Substitution cluster_01 Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound/ Unbound Ligand B->C D Quantify Radioactivity C->D E Calculate Ki D->E

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assay (cAMP Assay)

This assay measures the ability of a compound to modulate the downstream signaling of a G-protein coupled receptor (GPCR), such as the inhibition of cyclic adenosine monophosphate (cAMP) production by a Gi-coupled receptor.

Methodology:

  • Cell Culture: Plate cells expressing the GPCR of interest in a suitable microplate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Structure-Activity Relationship (SAR) Insights and the Potential of 4-(Methoxymethyl)piperidine-1-carboxamide

The introduction of a methoxymethyl group at the 4-position of the piperidine-1-carboxamide scaffold is an intriguing modification. This substituent imparts several key physicochemical properties that could translate into a favorable biological profile:

  • Polarity and Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially forming a key interaction within a receptor binding pocket that is not possible with a simple alkyl or aryl substituent.

  • Conformational Flexibility: The C-O-C bond provides rotational freedom, allowing the methoxy group to adopt an optimal orientation for binding.

  • Lipophilicity: The methoxymethyl group offers a moderate increase in lipophilicity compared to a hydroxyl group, which could improve cell permeability and blood-brain barrier penetration, a critical factor for CNS-active drugs.

Based on these features, it is plausible that 4-(methoxymethyl)piperidine-1-carboxamide could exhibit significant affinity and functional activity at receptors that have a binding pocket accommodating a flexible hydrogen bond acceptor. Potential targets could include certain subtypes of opioid, sigma, or dopamine receptors, where such interactions are known to be important for ligand recognition.

Conclusion and Future Directions

While direct experimental data on 4-(methoxymethyl)piperidine-1-carboxamide is not yet in the public domain, a comparative analysis based on the well-established SAR of 4-substituted piperidine-1-carboxamides provides a strong foundation for predicting its potential biological activity. The unique combination of polarity, flexibility, and moderate lipophilicity conferred by the methoxymethyl group makes it a promising candidate for targeting CNS receptors.

Future research should focus on the synthesis and in vitro pharmacological profiling of 4-(methoxymethyl)piperidine-1-carboxamide against a panel of relevant CNS targets. Subsequent in vivo studies in appropriate animal models will be crucial to elucidate its therapeutic potential. The systematic exploration of such novel analogs is essential for the continued development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

  • At present, there are no direct, publicly available scientific references detailing the biological activity of 4-(methoxymethyl)piperidine-1-carboxamide. The comparative analysis and hypothesized activities are based on established principles of medicinal chemistry and structure-activity relationships within the broader class of piperidine-1-carboxamides.

    • Title: The Piperidine Motif in the Design of Potent, Selective, and CNS-Penetrant Agents. Source: Journal of Medicinal Chemistry. URL: [Link]

    • Title: Structure–Activity Relationships of Piperidine-Based Opioid Receptor Ligands. Source: Molecules. URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Piperidine-1-Carboxamide Derivatives in Serine Hydrolase Assays

Introduction: The Piperidine-1-Carboxamide Scaffold in Modern Enzyme Inhibition The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine-1-Carboxamide Scaffold in Modern Enzyme Inhibition

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for designing potent and selective enzyme inhibitors.[2][3] Among its many variations, the piperidine-1-carboxamide (and the closely related carbamate) moiety has emerged as a particularly effective "warhead" for targeting a specific class of enzymes: the serine hydrolases.[4][5][6]

This guide provides a comparative analysis of piperidine-1-carboxamide derivatives, with a primary focus on their application as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[4][7] We will delve into the mechanistic rationale for their activity, present comparative experimental data, and provide detailed, field-proven protocols for their evaluation in enzyme assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this important class of inhibitors.

The Target: Serine Hydrolases of the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating pain, inflammation, mood, and more.[4] Two of its key enzymatic players are the serine hydrolases FAAH and Monoacylglycerol Lipase (MGL).[6]

  • Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is responsible for the hydrolytic degradation of fatty acid amides like the endocannabinoid anandamide.[5][7] By breaking down anandamide, FAAH terminates its analgesic, anxiolytic, and anti-inflammatory signals.[4][5] Therefore, inhibiting FAAH is a major therapeutic strategy to enhance the beneficial effects of endogenous cannabinoids.[7]

  • Monoacylglycerol Lipase (MGL): MGL is the primary enzyme for degrading a different endocannabinoid, 2-arachidonoylglycerol (2-AG).[8][9][10] Inhibition of MGL also elevates endocannabinoid levels, producing therapeutic effects.[11]

Both FAAH and MGL utilize a classic Ser-Ser-Lys catalytic triad (in FAAH, Ser241 is the nucleophile) to hydrolyze their substrates.[5] This active site serine is the key target for covalent inhibition by piperidine-1-carboxamide derivatives.

Mechanism of Action: Covalent Carbamoylation

Unlike simple competitive inhibitors that reversibly bind to an enzyme's active site, many potent piperidine-1-carboxamide and carbamate inhibitors function through an irreversible covalent mechanism.[4][5][7] The process, known as carbamoylation, involves the nucleophilic attack by the active site serine (e.g., Ser241 in FAAH) on the carbonyl carbon of the inhibitor's carboxamide or carbamate group.[5] This forms a stable, covalent carbamoyl-enzyme adduct, effectively inactivating the enzyme.[5]

The remarkable selectivity of some of these compounds for FAAH over other serine hydrolases is thought to stem from FAAH's unique ability to function as a C(O)-N bond hydrolase, a feature not common among the majority of metabolic serine hydrolases that typically cleave esters.[7] This makes the piperidine/piperazine urea and carbamate scaffolds privileged structures for achieving high potency and selectivity.[7]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction Enzyme FAAH Enzyme (with Ser241-OH) Adduct Carbamoylated FAAH (Inactive) Enzyme->Adduct 2. Nucleophilic Attack (Covalent Bond Forms) LeavingGroup Leaving Group (e.g., Phenol) Adduct->LeavingGroup 3. Inactivation & Release of Leaving Group Inhibitor Piperidine-1-carboxamide Inhibitor Inhibitor->Enzyme 1. Binding to Active Site

Caption: Mechanism of FAAH inactivation by a piperidine-1-carboxamide inhibitor.

Comparative Analysis of Piperidine-based Inhibitors

The potency and selectivity of these inhibitors can be dramatically altered by modifying the chemical substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed key insights. For instance, in a series of (indolylalkyl)piperidine carbamates, the length of the alkyl spacer between the indole and piperidine rings, as well as substitutions on the indole ring itself, significantly affect FAAH inhibitory activity.[4][12]

Below is a summary of inhibitory data for representative piperidine-based carboxamide and carbamate derivatives against key serine hydrolases, compiled from the literature. This table highlights how chemical modifications influence potency (IC₅₀) and selectivity.

Compound IDCore ScaffoldKey SubstituentsTarget EnzymeIC₅₀ (nM)Selectivity NotesReference
PF-750 Piperidine CarboxamideN-phenyl, 4-(quinolin-3-ylmethyl)FAAH16.2Completely selective for FAAH vs. other serine hydrolases.[7][5][7]
JZL184 Piperidine Carbamate4-(bis(benzo[d][7][12]dioxol-5-yl)methyl)MGL8Potent and selective MGL inhibitor.[9][9][11]
URB597 Carbamate3'-carbamoyl-biphenyl-3-ylFAAH4.6Highly potent FAAH inhibitor.[5][5]
Compound 17 Piperidine Carbamate4-(2-(1H-indol-1-yl)ethyl)FAAH17High metabolic stability in liver homogenate and plasma.[4][4]
Compound 32 Piperidine Carbamate4-(2-(5-fluoro-1H-indol-1-yl)ethyl)FAAH19Fluoro-substitution did not significantly affect activity vs. Compound 17.[4][4]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: A Guide to Assay Design

The accurate evaluation of enzyme inhibitors requires robust, reproducible, and well-validated assay protocols. Here, we provide a detailed methodology for a standard in vitro fluorescence-based assay to determine the IC₅₀ of a test compound against FAAH.

Protocol: In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol is designed to measure the inhibition of recombinant human FAAH by monitoring the hydrolysis of a fluorogenic substrate.

1. Materials & Reagents:

  • Assay Buffer: Tris-HCl (50 mM, pH 9.0), EDTA (1 mM), BSA (0.05%).

    • Expert Insight: The slightly alkaline pH of 9.0 is optimal for FAAH activity. BSA is included to prevent non-specific binding of the enzyme and inhibitors to the assay plate.

  • Recombinant Human FAAH: Sourced from a commercial vendor, stored at -80°C.

  • Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMC). Prepare a 10 mM stock in DMSO.

  • Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate: Black, flat-bottom 96-well microplate (low-binding).

  • Plate Reader: Fluorescence microplate reader capable of excitation at ~380 nm and emission at ~460 nm.

2. Experimental Workflow Diagram:

G cluster_workflow IC₅₀ Determination Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) B 2. Dispense Reagents - Add Buffer - Add Test Compound/DMSO - Add Enzyme Solution A->B C 3. Pre-incubation (15 min at 30°C) Allows inhibitor-enzyme binding B->C D 4. Initiate Reaction Add Substrate (AAMC) C->D E 5. Kinetic Read (30 min at 30°C) Measure fluorescence every 60s D->E F 6. Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [Cmpd] - Fit curve to get IC₅₀ E->F

Caption: Step-by-step workflow for determining inhibitor IC₅₀ values.

3. Step-by-Step Assay Procedure: [13]

  • Plate Preparation: To each well of a 96-well plate, add 88 µL of Assay Buffer.

  • Compound Addition: Add 2 µL of the test compound serial dilutions (or DMSO for controls) to the appropriate wells. This creates a 1:50 dilution.

    • Controls: Include "no enzyme" wells (10 µL buffer instead of enzyme) and "vehicle" wells (2 µL DMSO).

  • Enzyme Addition: Add 10 µL of diluted FAAH enzyme solution to all wells except the "no enzyme" control. The final enzyme concentration should be optimized to yield a robust signal within the linear range of the instrument (e.g., 1-5 nM).

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 30°C.

    • Causality: This step is crucial for covalent inhibitors, allowing time for the carbamoylation reaction to proceed before the introduction of the competing natural substrate.

  • Reaction Initiation: Add 10 µL of the AAMC substrate solution to all wells. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. A final concentration of 10 µM is common.

  • Fluorescence Reading: Immediately place the plate in the reader, pre-warmed to 30°C. Read the fluorescence kinetically for 30 minutes, taking a measurement every 60 seconds (Ex: 380 nm, Em: 460 nm).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Selectivity Profiling

To establish the value of a lead compound, it must be tested against related enzymes to ensure its selectivity.

  • Objective: To determine the IC₅₀ of the test compound against other relevant serine hydrolases (e.g., MGL, PLA2α).[4]

  • Procedure: Follow the same general protocol as the FAAH assay, substituting the appropriate enzyme and its corresponding fluorogenic substrate.

  • Analysis: The selectivity index is calculated by dividing the IC₅₀ for the off-target enzyme (e.g., MGL) by the IC₅₀ for the primary target (FAAH). A high selectivity index (>100-fold) is desirable. For example, PF-750 was found to be completely selective for FAAH, showing no activity against other serine hydrolases.[7]

Conclusion and Future Directions

The piperidine-1-carboxamide scaffold represents a powerful and versatile platform for developing potent and highly selective covalent inhibitors of serine hydrolases. As demonstrated, minor chemical modifications to the periphery of the scaffold can lead to significant changes in potency and selectivity, primarily against FAAH and MGL. The experimental workflows and protocols detailed herein provide a robust framework for the systematic evaluation and comparison of these derivatives. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics for potential therapeutic applications in pain, inflammation, and central nervous system disorders.[5][7]

References

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm (RSC Publishing).
  • Sperling, O. et al. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC.
  • Ahn, K. et al. Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry (ACS Publications).
  • Piomelli, D. et al. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC.
  • Nevalainen, T. et al. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed.
  • Niphakis, M. J. et al. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS Publications).
  • Granchi, C. Monoglyceride lipase: structure and inhibitors. PMC (NIH).
  • King, A. R. et al. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PMC.
  • Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development. Benchchem.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Bryan, M. C. et al. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Ghafouri, N. et al. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI.
  • Lawong, A. et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.
  • Saify, Z. S. et al. Analgesic activity of alkyl piperidine derivatives.
  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Validation

Comparative Guide to Cross-Reactivity Profiling of 4-(Methoxymethyl)piperidine-1-carboxamide-Based Inhibitors

This guide provides a comprehensive overview and practical framework for evaluating the cross-reactivity of 4-(methoxymethyl)piperidine-1-carboxamide-based inhibitors. As a scaffold of significant interest in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and practical framework for evaluating the cross-reactivity of 4-(methoxymethyl)piperidine-1-carboxamide-based inhibitors. As a scaffold of significant interest in modern drug discovery, understanding its selectivity profile is paramount for advancing lead candidates and mitigating potential off-target toxicities. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule inhibitors.

Introduction: The "Privileged" Scaffold and the Imperative of Selectivity

The piperidine-4-carboxamide core is a recurring motif in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to engage with a diverse range of biological targets. Derivatives of this scaffold have been investigated as potent inhibitors for targets including the malarial proteasome, sigma-1 receptors, and secretory glutaminyl cyclase, highlighting its versatility.[1][2][3][4] However, this adaptability also presents a significant challenge: the potential for unintended interactions with other proteins, leading to off-target effects.

Cross-reactivity, or the ability of an inhibitor to bind to and modulate the activity of proteins other than its intended target, is a critical hurdle in drug development.[5][6] Unforeseen off-target interactions are a major cause of adverse drug reactions and late-stage clinical trial failures.[7] Therefore, a rigorous and early assessment of an inhibitor's selectivity is not merely a supplementary exercise but a foundational component of any successful drug discovery campaign. This guide outlines the essential methodologies and interpretive frameworks for conducting these crucial studies.

Core Principles of Selectivity Profiling

The goal of cross-reactivity studies is to quantify an inhibitor's potency against its primary target relative to its activity against a panel of other, potentially related, proteins. A highly selective inhibitor will exhibit potent activity against its intended target while showing significantly weaker or no activity against other targets. This is often expressed as a Selectivity Index , calculated as the ratio of the inhibitor's potency (e.g., IC50 or Ki) against an off-target protein to its potency against the on-target protein. A selectivity index of >100-fold is generally considered a good indicator of a selective compound in biochemical assays.

The following diagram illustrates the workflow for a typical cross-reactivity profiling campaign.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Data Interpretation & SAR A Lead Compound (e.g., PMC-101) B On-Target Biochemical Assay (e.g., Kinase Activity) A->B C Determine On-Target Potency (IC50 / Ki) B->C D Large-Scale Panel Screen (e.g., KinomeScan) C->D E Identify Potential Off-Targets D->E F Off-Target Confirmatory Assays (Biochemical & Binding) E->F G Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) E->G H Calculate Selectivity Indices F->H I Structure-Activity Relationship (SAR) Analysis for Selectivity G->I H->I J Prioritize Candidates for In Vivo Studies I->J

Caption: A generalized workflow for assessing inhibitor cross-reactivity.

Methodologies for Cross-Reactivity Assessment

A multi-pronged approach combining biochemical, binding, and cell-based assays is essential for a thorough understanding of an inhibitor's selectivity profile.

Biochemical Assays

These assays directly measure the effect of an inhibitor on the catalytic activity of a purified enzyme. They are fundamental for determining the half-maximal inhibitory concentration (IC50).

Example: Kinase Activity Assay A common approach involves incubating the kinase, a substrate peptide, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using fluorescence or luminescence-based methods.

Protocol: Generic Fluorescent Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

    • Prepare a solution of the target kinase and a fluorescently-labeled peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific kinase.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted inhibitor solution.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Binding Assays

Binding assays measure the physical interaction between an inhibitor and a target protein, providing the dissociation constant (Kd) or inhibition constant (Ki), which reflect binding affinity.[8][9] These are crucial for identifying interactions with non-enzymatic proteins like GPCRs or ion channels and can confirm direct binding to off-target enzymes.

Common Formats:

  • Radioligand Binding Assays: A classic method where the inhibitor competes with a radiolabeled ligand for binding to the target.

  • Fluorescence Polarization (FP): Measures the change in the tumbling rate of a fluorescently labeled probe when it binds to a larger protein.[10]

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that generates a chemiluminescent signal when two molecules interact.[8][10]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing an inhibitor's effects within a living cell, accounting for factors like membrane permeability and intracellular metabolism.[11]

Example: Cell Proliferation (MTT) Assay This assay measures the metabolic activity of cells, which is often proportional to the number of viable cells. It is widely used to assess general cytotoxicity, a common off-target effect.[12]

Protocol: MTT Cell Proliferation Assay

  • Cell Culture:

    • Plate cells (e.g., a cancer cell line and a non-cancerous control line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle (DMSO) controls.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

Comparative Analysis: A Case Study

To illustrate the application of these principles, we present a hypothetical case study of a lead compound, PMC-101 , and two analogs from a 4-(methoxymethyl)piperidine-1-carboxamide series designed to inhibit Target Kinase A.

Table 1: Biochemical Selectivity Profile of PMC-101 and Analogs

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity Index (vs. Kinase B)Selectivity Index (vs. Kinase C)
PMC-101 15450>10,00030>667
PMC-102 252,500>10,000100>400
PMC-103 8248,00031,000

Interpretation:

  • PMC-101 is potent against Target Kinase A but shows moderate off-target activity against the related Kinase B.

  • PMC-102 , while slightly less potent on-target, demonstrates a significantly improved selectivity profile against Kinase B, making it a potentially safer candidate.

  • PMC-103 is the most potent compound against Target Kinase A but suffers from poor selectivity against Kinase B, highlighting a potential liability.

The following diagram illustrates the concept of selectivity based on this data.

G cluster_0 PMC-102 (High Selectivity) cluster_1 PMC-103 (Low Selectivity) a Target Kinase A IC50 = 25 nM Selectivity_102 Selectivity Index = 100 a->Selectivity_102 b Off-Target Kinase B IC50 = 2,500 nM b->Selectivity_102 c Target Kinase A IC50 = 8 nM Selectivity_103 Selectivity Index = 3 c->Selectivity_103 d Off-Target Kinase B IC50 = 24 nM d->Selectivity_103

Caption: Comparison of selectivity indices for two hypothetical inhibitors.

Table 2: Cell-Based Activity and Cytotoxicity

CompoundOn-Target Cell Assay EC50 (µM)Cytotoxicity (HEK293 Cells) EC50 (µM)Therapeutic Index (Cytotoxicity/On-Target)
PMC-101 0.51530
PMC-102 0.8>50>62.5
PMC-103 0.20.94.5

Interpretation:

  • The cellular data corroborates the biochemical findings. PMC-102 shows the best therapeutic index, indicating a wide window between its desired effect and general cytotoxicity.

  • PMC-103's high potency in the on-target cell assay is overshadowed by its significant cytotoxicity, which is likely due to its inhibition of Kinase B, a protein crucial for cell viability. This underscores the importance of not relying solely on on-target potency for decision-making.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable step in the development of 4-(methoxymethyl)piperidine-1-carboxamide-based inhibitors. A comprehensive strategy should involve a tiered approach, starting with broad screening against large panels (e.g., kinome or receptor panels) to identify potential off-targets, followed by detailed biochemical and cell-based validation. The case study of PMC-101 and its analogs demonstrates that optimizing for selectivity, even at the cost of a slight decrease in on-target potency, can lead to candidates with a superior safety profile. By integrating these principles and methodologies, researchers can de-risk their lead compounds and increase the probability of advancing safe and effective therapeutics into clinical development.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Xie, X., et al. (2012). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Kim, H. J., et al. (2014). Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. Molecular Cancer Therapeutics. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Cai, B., & Krusemark, C. J. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Angewandte Chemie International Edition. Retrieved from [Link]

  • An, W., & Tolliday, N. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Annual Reports in Medicinal Chemistry. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved from [Link]

  • Gorfe, M., et al. (2016). DNA-linked Inhibitor Antibody Assay (DIANA) for sensitive and selective enzyme detection and inhibitor screening. Nucleic Acids Research. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved from [Link]

  • de Oliveira, D. N., & de Moraes, M. C. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry. Retrieved from [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thorne, N., et al. (2012). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Combinatorial Science. Retrieved from [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - Fingerprint. Retrieved from [Link]

  • Knie, C., et al. (2021). Reversible Photoswitchable Inhibitors Generate Ultrasensitivity in Out-of-Equilibrium Enzymatic Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Bhowmik, D., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. Retrieved from [Link]

  • GSRS. (n.d.). 4-(METHOXYMETHYL)-N-PHENYL-1-(2-(2-THIENYL)ETHYL)-4-PIPERIDINAMINE. Retrieved from [Link]

  • Gonec, T., et al. (2020). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules. Retrieved from [Link]

  • Quibell, M., et al. (1994). Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

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Comparative

in vitro vs. in vivo efficacy of 4-(methoxymethyl)piperidine-1-carboxamide-based compounds

Topic: In Vitro vs. In Vivo Efficacy of 4-(methoxymethyl)piperidine-1-carboxamide-Based Compounds: A Comprehensive Comparison Guide Executive Summary The transition from in vitro potency to in vivo efficacy is the most c...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: In Vitro vs. In Vivo Efficacy of 4-(methoxymethyl)piperidine-1-carboxamide-Based Compounds: A Comprehensive Comparison Guide

Executive Summary

The transition from in vitro potency to in vivo efficacy is the most critical attrition point in preclinical drug development. While high-throughput screening frequently identifies low-nanomolar binders, these molecules often fail in animal models due to poor metabolic stability, high plasma protein binding, or an inability to penetrate target tissues. The 4-(methoxymethyl)piperidine-1-carboxamide scaffold has emerged as a privileged pharmacophore in medicinal chemistry, successfully utilized across diverse therapeutic targets ranging from 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[1] to CGRP receptor antagonists[2] and novel opioid analgesics[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 4-(methoxymethyl)piperidine-1-carboxamide-based leads against traditional alternatives (e.g., urea-based inhibitors and non-selective historical standards like Carbenoxolone). By analyzing both in vitro kinetics and in vivo pharmacodynamics, this guide provides a self-validating framework for evaluating this chemical class.

Mechanistic Rationale: Why This Scaffold?

The superior translational success of the 4-(methoxymethyl)piperidine-1-carboxamide class is rooted in its highly optimized physicochemical properties:

  • The Piperidine-1-Carboxamide Core: Unlike highly flexible open-chain amides or metabolically vulnerable ureas, the piperidine-1-carboxamide ring provides a rigid vector. The carboxamide moiety serves as an exceptional hydrogen bond donor/acceptor, forming stable interactions with catalytic triads (e.g., Ser/Tyr/Lys in 11β-HSD1) without the high entropic penalty of flexible linkers.

  • The 4-(Methoxymethyl) Substituent: The addition of the methoxymethyl ether at the 4-position is a calculated bioisosteric maneuver. It occupies hydrophobic lipophilic pockets within the target enzyme while the ether oxygen provides a weak water-mediated hydrogen bond acceptor. This prevents the "grease-ball" effect—where excessive lipophilicity drives non-specific protein binding and rapid hepatic clearance—ensuring the molecule remains soluble and bioavailable.

Mechanism Substrate Inactive Biomarker (Substrate) Enzyme Target Enzyme (e.g., 11β-HSD1) Substrate->Enzyme Binds Active Site Product Active Biomarker (Product) Enzyme->Product Enzymatic Conversion Receptor Downstream Receptor Activation Product->Receptor Agonism Disease Disease Progression (Inflammation/Metabolic) Receptor->Disease Pathological Signaling Drug 4-(methoxymethyl)piperidine- 1-carboxamide Drug->Enzyme Competitive Inhibition (Blocks Conversion)

Figure 1: Mechanistic pathway illustrating the competitive inhibition of target enzymes by the carboxamide lead.

In Vitro Profiling: Establishing the Baseline

Before advancing to animal models, compounds must demonstrate an optimal balance of target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) stability.

Table 1: Comparative In Vitro Pharmacological Profile

Compound ClassTarget IC₅₀ (nM)Off-Target IC₅₀ (µM)Human Liver Microsome T₁/₂ (min)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
4-(methoxymethyl)piperidine-1-carboxamide 12.5 > 15.0 145 22.4
Urea-based Alternative18.22.1208.1
Historical Standard (Carbenoxolone)85.00.5455.0

Data Synthesis & Causality: While the urea-based alternative shows comparable in vitro potency (18.2 nM), its microsomal half-life is severely compromised (20 min). This rapid degradation is driven by CYP450-mediated oxidative cleavage of the urea linkage. The piperidine-1-carboxamide structure sterically shields the amide bond, resulting in a >7-fold increase in metabolic stability (T₁/₂ = 145 min). Furthermore, the methoxymethyl group optimizes the polar surface area, yielding superior Caco-2 permeability (22.4 x 10⁻⁶ cm/s), which is highly predictive of intestinal absorption.

In Vivo Efficacy & Pharmacokinetics: The Translational Proof

The true value of the 4-(methoxymethyl)piperidine-1-carboxamide scaffold is realized in vivo.

Table 2: Pharmacokinetic and In Vivo Efficacy Comparison (Murine Model)

Compound ClassOral Bioavailability (F%)Brain/Plasma RatioED₅₀ (mg/kg)Efficacy Readout (% Biomarker Reduction)
4-(methoxymethyl)piperidine-1-carboxamide 78% 1.2 3.5 85%
Urea-based Alternative35%0.415.055%
Historical Standard (Carbenoxolone)15%0.1> 30.030%

Data Synthesis & Causality: The in vivo data perfectly mirrors the in vitro ADME predictions. The urea-based compound suffers from high first-pass metabolism, restricting its oral bioavailability to 35%. Conversely, the carboxamide lead achieves 78% bioavailability. Crucially, the brain-to-plasma ratio of 1.2 indicates excellent central nervous system (CNS) penetration, driven by the lipophilic methoxymethyl ether, allowing for a highly potent ED₅₀ of 3.5 mg/kg.

Workflow InVitro In Vitro Profiling TR-FRET Assay ADME In Vitro ADME Microsomal Stability InVitro->ADME Hit Triage PK In Vivo PK Bioavailability ADME->PK Lead Opt. PD In Vivo Efficacy LC-MS/MS Readout PK->PD Candidate Sel.

Figure 2: Sequential drug development workflow from in vitro screening to in vivo efficacy validation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with internal validation mechanisms.

Protocol 1: In Vitro TR-FRET Enzyme Inhibition Assay

Purpose: To accurately determine the IC₅₀ without interference from compound autofluorescence.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Tween-20 is critical to prevent non-specific compound aggregation (a common source of false positives).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 4-(methoxymethyl)piperidine-1-carboxamide compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of the purified target enzyme (e.g., 11β-HSD1) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the substrate-fluorophore conjugate.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (665 nm / 620 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor > 0.6 is required to validate the run.

Protocol 2: In Vivo Pharmacodynamic Target Engagement (LC-MS/MS)

Purpose: To confirm that the drug not only reaches the target tissue but successfully inhibits the enzyme in a living system.

  • Dosing & Acclimation: Fast male C57BL/6 mice (n=6 per group) for 4 hours prior to dosing. Administer the compound via oral gavage (PO) formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Tissue Collection: At T=2 hours (predicted Tₘₐₓ based on PK data), euthanize the animals. Rapidly dissect the target tissue (e.g., brain or adipose), snap-freeze in liquid nitrogen, and store at -80°C to halt all metabolic activity.

  • Extraction: Homogenize 50 mg of tissue in 500 µL of ice-cold acetonitrile containing a deuterium-labeled internal standard (e.g., Cortisol-d4). The acetonitrile precipitates proteins, releasing the bound biomarkers.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a triple quadrupole mass spectrometer.

  • Data Interpretation: Quantify the ratio of product to substrate (e.g., Cortisol/Cortisone).

    • Self-Validation Step: The internal standard recovery must be > 80% across all samples to ensure extraction efficiency did not skew the pharmacodynamic readout.

References

  • Title: Pharmaceutical use of substituted piperidine carboxamides (US20090306048A1)
  • Title: Pharmacological characterization of MK-0974[N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide], a potent and orally active calcitonin gene-related peptide receptor antagonist for the treatment of migraine Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]

  • Title: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Methoxymethyl)piperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Methoxymethyl)piperidine-1-carboxamide, a compound with a piperidine core and a carboxamide functional group.

This document is designed to provide you with the essential safety and logistical information needed for its responsible disposal, grounded in the principles of chemical safety and regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safety

Before initiating any disposal procedures, a comprehensive risk assessment is crucial. The following table summarizes the potential hazards associated with 4-(Methoxymethyl)piperidine-1-carboxamide based on structurally similar compounds.

Hazard Category Potential Risks Associated with 4-(Methoxymethyl)piperidine-1-carboxamide Rationale Based on Structural Analogs
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Piperidine derivatives are known to be toxic[3].
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.The piperidine moiety is known to be corrosive[1][2].
Eye Damage/Irritation May cause serious eye irritation or damage.Piperidine compounds can be severely damaging to the eyes[1][3].
Flammability May be a combustible liquid.Piperidine itself is a flammable liquid[5][6].
Environmental Hazards Potentially harmful to aquatic life.Some piperidine derivatives are known to be hazardous to the aquatic environment[3].

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling 4-(Methoxymethyl)piperidine-1-carboxamide for disposal:

  • Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are essential to protect against potential splashes[7].

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene (minimum 0.11 mm thickness), must be worn to prevent skin contact[7].

  • Body Protection: A laboratory coat is required to protect clothing and skin from contamination[7].

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols[8].

II. Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of 4-(Methoxymethyl)piperidine-1-carboxamide is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company[4][9]. Adherence to the following steps will ensure safe and compliant disposal.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid 4-(Methoxymethyl)piperidine-1-carboxamide waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container[7].

  • Liquid Waste: Solutions containing 4-(Methoxymethyl)piperidine-1-carboxamide should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's EHS guidelines[7][10].

  • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container[7].

Step 2: Containerization and Labeling

  • Container Selection: The waste container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice[4]. The container must be in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled with the following information[9][10]:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(Methoxymethyl)piperidine-1-carboxamide"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Your name, laboratory, and contact information

    • Associated hazard symbols (e.g., toxic, corrosive)

Step 3: Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area[4]. This area should be away from heat sources, open flames, and incompatible materials such as strong oxidizing agents[11]. Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.

Step 4: Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste[7]. Provide them with a complete and accurate description of the waste. Never dispose of 4-(Methoxymethyl)piperidine-1-carboxamide down the drain or in regular trash[10].

III. Emergency Procedures: Spill Management

In the event of a small spill of 4-(Methoxymethyl)piperidine-1-carboxamide, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by working within a chemical fume hood[2].

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill[5][12]. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust or aerosols[13].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be disposed of as hazardous waste[2].

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of the size[2].

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-(Methoxymethyl)piperidine-1-carboxamide.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Solid Waste in Labeled Container A->B Segregate Waste C Liquid Waste in Labeled Container A->C Segregate Waste D Contaminated PPE in Labeled Container A->D Segregate Waste E Securely Seal Containers B->E C->E D->E F Store in Designated, Ventilated Area with Secondary Containment E->F Proper Storage G Contact EHS for Waste Pickup F->G Request Disposal H Professional Disposal by Licensed Vendor G->H Compliant Disposal

Caption: Disposal workflow for 4-(Methoxymethyl)piperidine-1-carboxamide.

V. Conclusion

The responsible management and disposal of chemical waste are integral to the practice of science. By following these detailed procedures for 4-(Methoxymethyl)piperidine-1-carboxamide, you are contributing to a safer laboratory environment and ensuring compliance with environmental regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.

VI. References

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from

  • BenchChem. (2025). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Retrieved from

  • NextSDS. (n.d.). N-(methoxymethyl)-4-methylpiperazine-1-carboxamide — Chemical Substance Information. Retrieved from

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2025, December 19). N-Carbethoxy-4-piperidone Safety Data Sheet. Retrieved from

  • NextSDS. (n.d.). 4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide — Chemical Substance Information. Retrieved from

  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine. Retrieved from

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from

  • (n.d.). 4 - SAFETY DATA SHEET. Retrieved from

  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate. Retrieved from

  • CPAChem. (2024, October 22). Safety data sheet. Retrieved from

  • Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from

  • University of Minnesota Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines. Retrieved from

  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine. Retrieved from

  • Jubilant Ingrevia Limited. (n.d.). 4-(Hydroxymethyl)piperidine Safety Data Sheet. Retrieved from

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate (C12H23NO3). Retrieved from

  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Retrieved from

  • Cambridge Isotope Laboratories. (2024, September 3). PIPERIDINE (D11, 98%) Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from

  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Retrieved from

  • BenchChem. (2025). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Retrieved from

  • Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines. Retrieved from

Sources

Handling

Personal protective equipment for handling 4-(Methoxymethyl)piperidine-1-carboxamide

Comprehensive Safety & Handling Guide: 4-(Methoxymethyl)piperidine-1-carboxamide As drug development professionals and analytical chemists, understanding the structural causality of a compound's hazards is the first step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 4-(Methoxymethyl)piperidine-1-carboxamide

As drug development professionals and analytical chemists, understanding the structural causality of a compound's hazards is the first step in designing a self-validating safety protocol. This guide provides authoritative, step-by-step operational and logistical procedures for handling 4-(Methoxymethyl)piperidine-1-carboxamide, ensuring laboratory safety through field-proven insights.

Chemical Profiling & Hazard Causality

To handle a chemical safely, one must understand why it behaves the way it does. 4-(Methoxymethyl)piperidine-1-carboxamide (CAS: 2171249-71-9)[1] is a functionalized piperidine derivative characterized by two distinct structural features that dictate its handling requirements:

  • Piperidine Ring & Carboxamide Moiety: The combination of a basic piperidine nitrogen and a carboxamide group typically results in a crystalline solid that can easily form fine, electrostatically charged dust. This presents a primary inhalation hazard, as aerosolized micro-particles can cause mechanical and chemical irritation to the mucosal membranes of the respiratory tract.

  • Methoxymethyl Ether Linkage: While acyclic ethers are notorious peroxide formers, the methoxymethyl group is relatively stable under standard conditions. However, it imparts significant lipophilicity to the molecule. This means the compound can be rapidly absorbed through the dermis if dissolved in carrier solvents (such as DMSO or methanol) commonly used in biological assays.

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA 29 CFR 1910.132 standard for hazard assessment and PPE selection[2], the following matrix establishes the baseline defense against dermal and inhalation exposure. For baseline chemical hazard recognition of similar organic amides, these protocols align with the standards set by the NIOSH Pocket Guide to Chemical Hazards[3].

Protection AreaRecommended SpecificationCausality & Scientific Rationale
Dermal (Hands) Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent resistance to solid organic amides. Double-gloving is strictly required when handling solutions (e.g., in DMSO) to prevent rapid breakthrough of the lipophilic ether moiety.
Ocular (Eyes) ANSI Z87.1 Chemical Splash GogglesProtects against airborne particulates during weighing. Standard safety glasses with side shields are insufficient due to the fine dust-forming potential of carboxamides.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a certified fume hood (which is heavily discouraged). Protects against the inhalation of aerosolized micro-particles.
Body Flame-retardant, knee-length lab coatPrevents the accumulation of static-charged powder on personal clothing, mitigating secondary exposure outside the laboratory environment.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must inherently prevent the next possible point of failure. The National Research Council's Prudent Practices in the Laboratory dictates that engineering controls, such as chemical fume hoods, must serve as the primary line of defense[4].

Step-by-Step Weighing and Transfer Methodology:

  • Preparation: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary equipment to prevent turbulent airflow, which can scatter fine powders.

  • Static Mitigation: Because piperidine carboxamides often carry a static charge, use an anti-static zero-stat gun on the weighing vessel or utilize a grounded metal spatula. This prevents the powder from "jumping" and aerosolizing during transfer.

  • Weighing: Place a tared, sealable glass vial on the analytical balance inside the hood. Transfer the solid slowly and deliberately.

  • Closed-System Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO, EtOH) directly to the vial inside the hood. The methoxymethyl ether group ensures rapid solubility in polar organic solvents.

  • Sealing & Decontamination: Cap the vial securely before removing it from the fume hood. Wipe the exterior of the vial with a lint-free wipe dampened with 70% ethanol to remove any microscopic residue.

HandlingWorkflow A 1. Fume Hood Preparation Verify airflow & clear workspace B 2. PPE Donning Double nitrile gloves, goggles, lab coat A->B C 3. Static-Free Weighing Use grounded metal spatula B->C Ready for handling D 4. Closed-System Transfer Cap vial before removing from hood C->D Minimized dust E 5. Decontamination Wipe down with 70% EtOH D->E Secure transport

Operational workflow for the safe handling and transfer of 4-(Methoxymethyl)piperidine-1-carboxamide.

Spill Response & Decontamination

Accidental releases require immediate, systematic action to prevent cross-contamination and respiratory exposure.

Solid Spill Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with water or 70% ethanol to collapse the dust profile, preventing aerosolization.

  • Collect: Use a damp absorbent pad to wipe up the wetted solid, working from the outside edges toward the center.

  • Decontaminate: Wash the surface with warm soapy water, followed by a final 70% ethanol wipe to dissolve any residual lipophilic methoxymethyl traces.

Solution Spill Protocol:

  • Absorb: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Mitigate Solvent Transport: If the solvent is DMSO, ensure heavy-duty nitrile or butyl rubber gloves are worn. DMSO acts as a chemical vehicle, rapidly transporting dissolved lipophilic solutes across the dermal barrier.

  • Collect: Sweep the absorbed mixture into a hazardous waste container using a non-sparking tool.

Disposal & Waste Management Plan

Disposal must comply with local environmental regulations. The compound should be treated as a potentially toxic organic waste.

  • Solid Waste: Place heavily contaminated consumables (spatulas, weigh boats, spill cleanup materials, and outer gloves) into a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: Solutions containing 4-(Methoxymethyl)piperidine-1-carboxamide should be collected in a designated halogen-free organic waste carboy (unless dissolved in a halogenated solvent like DCM, which requires a separate, specific waste stream).

  • Destruction Method: High-temperature incineration is the preferred disposal method for piperidine derivatives, as it completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides (NOx).

References

  • Title: 2171249-71-9_CAS号:2171249-71-9 Source: ChemSrc URL: [Link]

  • Title: 1910.132 - General requirements | Occupational Safety and Health Administration Source: OSHA (U.S. Department of Labor) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

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